Acid-PEG4-mono-methyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGNNSWXCSXEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG4-mono-methyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG4-mono-methyl ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical tool in modern bioconjugation and drug development.[1] This heterobifunctional linker possesses a terminal carboxylic acid and a methyl ester-protected carboxylic acid, separated by a four-unit polyethylene glycol (PEG4) spacer.[2] The strategic design of this molecule offers researchers precise control over conjugation strategies, enabling the sequential or orthogonal modification of biomolecules.[2]
The hydrophilic PEG4 chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the two distinct terminal functionalities allow for a wide range of applications, from peptide and protein modification to the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role in advancing therapeutic research.
Chemical and Physical Properties
This compound is a well-defined compound with consistent purity, ensuring reproducibility in experimental settings. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2028284-75-3 | [5] |
| Molecular Formula | C13H24O8 | [5] |
| Molecular Weight | 308.33 g/mol | [5] |
| IUPAC Name | 3-oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid | [5] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | - |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. | - |
| Storage Conditions | Store at -20°C for long-term stability. Keep desiccated. | [3] |
Experimental Protocols
The utility of this compound lies in its ability to participate in controlled conjugation reactions. The following sections detail the most common experimental protocols involving this linker.
Activation of the Carboxylic Acid via EDC/NHS Chemistry
A frequent application of this compound involves the activation of its terminal carboxylic acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
EDC hydrochloride
-
NHS or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or MES buffer pH 4.7-6.0 for the activation step)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate buffer or anhydrous solvent immediately before use.
-
Prepare the amine-containing molecule in the desired reaction buffer.
-
-
Activation of this compound:
-
In a reaction vial, dissolve this compound in the chosen solvent.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. For aqueous reactions, this step is often performed in MES buffer at a pH of 4.7-6.0 to optimize the formation of the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the freshly activated Acid-PEG4-NHS-mono-methyl ester solution to the solution containing the amine-containing molecule. A 5-20 fold molar excess of the activated linker to the target molecule is a common starting point, though this should be optimized for each specific application.
-
If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 to facilitate efficient amine coupling.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Experimental Workflow for EDC/NHS Coupling:
References
An In-depth Technical Guide to the Synthesis and Characterization of Acid-PEG4-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Acid-PEG4-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for sequential and controlled conjugation to various molecules.
Physicochemical Properties and Data
This compound is a valuable tool for researchers due to its defined structure and versatile reactivity. The key physicochemical data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₂₄O₈ |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 2028284-75-3 |
| Appearance | Colorless to pale yellow oil or liquid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically involving the formation of the core tetraethylene glycol (PEG4) backbone followed by functionalization of the terminal ends. A common and effective strategy is the Williamson ether synthesis to construct the PEG chain, followed by selective protection and deprotection steps to install the carboxylic acid and methyl ester functionalities.
General Synthesis Pathway
The synthesis can be conceptually broken down into the following key stages:
-
Monofunctionalization of Tetraethylene Glycol: Starting with tetraethylene glycol, one hydroxyl group is protected, for example, as a trityl or tert-butyldimethylsilyl (TBDMS) ether, to allow for selective modification of the other terminus.
-
Chain Elongation (if necessary): While this specific molecule contains a short PEG4 chain that is commercially available as a starting material, longer PEG chains can be built up in a stepwise fashion.
-
Introduction of the Carboxylic Acid Precursor: The free hydroxyl group is reacted with a reagent that introduces a protected carboxylic acid moiety, such as a tert-butyl ester.
-
Methylation of the Remaining Terminus: The protecting group from the initial step is removed, and the newly exposed hydroxyl group is methylated.
-
Deprotection to Yield the Final Product: The protecting group on the carboxylic acid is selectively removed to yield the final this compound.
Diagram of the General Synthesis Pathway
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Tetraethylene glycol mono-methyl ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate (B1195939)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Synthesis of tert-Butyl 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoate:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol mono-methyl ether (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Synthesis of this compound:
-
Dissolve the purified tert-butyl ester intermediate from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) (3x) to remove residual TFA.
-
The resulting crude product can be further purified if necessary, for example, by reverse-phase HPLC.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. Both ¹H NMR and ¹³C NMR should be performed.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~3.38 ppm (singlet, 3H): Protons of the terminal methyl ether group (-OCH₃).
-
~3.55-3.75 ppm (multiplet, 16H): Protons of the ethylene (B1197577) glycol repeating units (-OCH₂CH₂O-).
-
~2.65 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
-
~3.78 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen and the propanoate moiety (-OCH₂CH₂COOH).
-
~10-12 ppm (broad singlet, 1H): Proton of the carboxylic acid (-COOH). The chemical shift of this proton can be highly variable and may not always be observed.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~59.0 ppm: Carbon of the terminal methyl ether group (-OCH₃).
-
~67-72 ppm: Carbons of the ethylene glycol repeating units (-OCH₂CH₂O-).
-
~35.0 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂COOH).
-
~175-178 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.
-
Expected m/z values (ESI-MS):
-
Positive Ion Mode: [M+H]⁺ at approximately 309.15, [M+Na]⁺ at approximately 331.13.
-
Negative Ion Mode: [M-H]⁻ at approximately 307.13.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase column (e.g., C18) is typically used.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time.
-
Detection: UV detection (typically at 214 nm for the amide bond if conjugated) or an Evaporative Light Scattering Detector (ELSD) for the underivatized molecule.
-
The purity is determined by integrating the peak area of the product and any impurities. A purity of >95% is generally required for most applications.
Diagram of the Characterization Workflow
Caption: A typical workflow for the purification and characterization of this compound.
Applications in Research and Drug Development
This compound is a versatile linker used in a variety of applications:
-
PROTACs: The carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase, while the methyl ester can be deprotected to reveal a carboxylic acid for conjugation to a target protein ligand.
-
Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on proteins, peptides, or other biomolecules. The protected methyl ester allows for subsequent modifications.
-
Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs. The bifunctional nature of the linker allows for the attachment of both a drug and a targeting moiety.
Conclusion
This technical guide has outlined the synthesis, characterization, and applications of this compound. The provided hypothetical experimental protocol, based on established chemical principles, offers a practical starting point for researchers. Thorough characterization using NMR, MS, and HPLC is critical to ensure the quality and purity of the final product for its successful application in drug development and bioconjugation.
An In-depth Technical Guide to Acid-PEG4-mono-methyl ester: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG4-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its unique structure, featuring a carboxylic acid group at one terminus and a methyl ester at the other, connected by a discrete four-unit PEG chain, offers researchers precise control over the conjugation process. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and its applications in advanced drug development, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The distinct chemical structure of this compound imparts a set of physicochemical properties that are highly advantageous for its application in bioconjugation. The presence of the hydrophilic PEG chain enhances the solubility of the molecule and any conjugate it is a part of, which can improve the pharmacokinetic profile of therapeutic agents.[1]
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₄O₈ | [2][3] |
| Molecular Weight | 308.33 g/mol | [2][3] |
| CAS Number | 2028284-75-3 | [2][3] |
| Appearance | Not specified, likely a colorless to pale yellow oil or solid | - |
| Purity | Typically ≥95% | [2][4] |
| Solubility | Soluble in DMSO, Water, DCM, DMF.[5] Quantitative solubility in DMSO is reported as 200 mg/mL (648.68 mM), requiring sonication.[6] | [5][6] |
| pKa (Predicted) | ~4.28 (for the carboxylic acid) | Estimated based on the predicted pKa of the structurally similar Acid-PEG6-mono-methyl ester.[7] |
| Storage Conditions | Long-term storage at -20°C is recommended.[2] Can be stored at 0-4°C for short periods (days to weeks).[3] | [2][3] |
Experimental Protocols
Accurate characterization of this compound and its conjugates is crucial for ensuring the quality, efficacy, and safety of the final therapeutic product. The following sections provide detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound.
Objective: To verify the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the specific protons of interest. For observing the hydroxyl proton of the carboxylic acid, DMSO-d₆ is particularly useful as the peak does not shift significantly with concentration.[8]
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
-
-
Data Analysis:
-
The characteristic peaks of the PEG backbone are expected to appear around 3.6 ppm.
-
The protons of the methylene (B1212753) groups adjacent to the ester and acid functionalities will have distinct chemical shifts.
-
The methyl ester protons will appear as a singlet, typically around 3.7 ppm.
-
Integration of the peaks corresponding to the different functional groups can be used to confirm the structure and assess purity. For large PEG chains, the ¹³C coupled ¹H peaks can be used for more accurate molecular weight determination.[9]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound and to analyze the reaction progress during conjugation.
Objective: To assess the purity of the linker and its conjugates.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile (B52724).
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm.
-
-
Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and its conjugates.
Objective: To verify the identity of the compound by determining its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Instrumentation and Conditions:
-
Mass Spectrometer: An ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is suitable.[11]
-
Ionization Mode: Positive ion mode is typically used.
-
Analysis: Direct infusion or coupled with an LC system (LC-MS).
-
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound. For PEGylated proteins, deconvolution of the charge state distribution is necessary to determine the intact mass.[12]
Applications in Drug Development
The unique heterobifunctional nature of this compound makes it a versatile linker for various applications in drug delivery and development.[13]
PROTAC Synthesis
In the development of PROTACs, the linker plays a crucial role in bridging the target protein-binding ligand and the E3 ligase-binding ligand. The PEG4 chain in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The carboxylic acid can be coupled to an amine on one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to the other ligand.
Antibody-Drug Conjugate (ADC) Development
In ADC development, the linker connects the monoclonal antibody to the cytotoxic payload. The hydrophilic PEG4 spacer can improve the solubility and stability of the ADC, potentially reducing aggregation and leading to a better pharmacokinetic profile.[14] The carboxylic acid can be activated (e.g., as an NHS ester) to react with lysine (B10760008) residues on the antibody, while the methyl ester can be deprotected to couple with the drug payload.
Visualizations
Experimental Workflow: ADC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate using a PEG linker like this compound.
Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis using a PEG linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram illustrates the general mechanism of action for a PROTAC, where a linker like this compound is a key component.
Caption: Mechanism of PROTAC-mediated target protein degradation.
Conclusion
This compound is a well-defined, high-purity PEG linker that offers significant advantages in the development of sophisticated bioconjugates. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists and drug developers with a powerful tool for creating next-generation therapeutics with improved efficacy and safety profiles. The information and protocols provided in this guide serve as a valuable resource for researchers working with this important chemical entity.
References
- 1. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 2. enovatia.com [enovatia.com]
- 3. medkoo.com [medkoo.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Acid-PEG6-mono-methyl ester CAS#: 1807512-38-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. This compound, CAS 2028284-75-3 | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
Acid-PEG4-mono-methyl ester CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Acid-PEG4-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is designed to support researchers and professionals in the fields of drug delivery, bioconjugation, and pharmaceutical development by offering detailed chemical properties, experimental applications, and a visualization of its role in targeted drug delivery systems.
Core Compound Data
This compound is a valuable tool in bioconjugation and drug delivery. Its structure features a carboxylic acid group at one end and a methyl ester at the other, connected by a four-unit polyethylene glycol chain. This configuration allows for sequential or selective conjugation to different functional groups.
| Property | Value | Source |
| CAS Number | 2028284-75-3 | [1][2][3][4][5][6] |
| Molecular Weight | 308.32 g/mol | [4][5][6] |
| Alternate Molecular Weight | 308.33 g/mol | [1][7] |
| Molecular Formula | C13H24O8 | [1][3][4] |
| Purity | >95% | [1][3][7] |
| Appearance | Colorless to off-white liquid | [5] |
| IUPAC Name | 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | [2] |
Experimental Protocols and Applications
This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component of this compound enhances the solubility and pharmacokinetic properties of the resulting conjugate.[7]
A common experimental workflow involving this linker is the conjugation to a targeting ligand. The carboxylic acid end of the linker can be activated, for example, with N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines on a targeting molecule, such as an antibody or a small molecule ligand, to form a stable amide bond. The methyl ester on the other end of the linker can be hydrolyzed to reveal a carboxylic acid, which can then be used for subsequent conjugation steps.
Logical Workflow for Targeted Drug Delivery
The following diagram illustrates a generalized workflow for the use of this compound in creating a targeted drug delivery system. This process involves the initial activation of the linker, its conjugation to a targeting moiety, and the subsequent attachment of a therapeutic agent.
Caption: Workflow for creating a targeted drug delivery conjugate.
Signaling Pathway in PROTAC-Mediated Protein Degradation
The diagram below outlines the signaling pathway initiated by a PROTAC that incorporates a PEG linker like this compound. The PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, CAS 2028284-75-3 | AxisPharm [axispharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS:2028284-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
In-Depth Technical Guide: Solubility of Acid-PEG4-mono-methyl ester in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG4-mono-methyl ester, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding its solubility in commonly used solvents like dimethyl sulfoxide (B87167) (DMSO) and water is paramount for successful experimental design, compound handling, and the synthesis of complex biomolecules.
Core Properties of this compound
This compound is a versatile chemical tool featuring a carboxylic acid group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester protected carboxylic acid. This structure allows for sequential conjugation reactions, while the PEG spacer enhances the solubility and flexibility of the resulting conjugates.[1]
Quantitative Solubility Data
The solubility of a compound is a critical parameter for its handling and application in research and development. Below is a summary of the available quantitative solubility data for this compound in DMSO and water.
| Solvent | Solubility | Method | Notes |
| DMSO | 200 mg/mL (648.68 mM) | Not specified | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility. |
| Water | Soluble (Qualitative) | Not specified | A precise quantitative value is not readily available in public literature. The PEG4 spacer is known to enhance aqueous solubility.[2][3] Experimental determination is recommended for specific applications. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., for a 200 mg/mL stock solution, add 0.5 mL of DMSO to 100 mg of the compound).
-
Vortexing: Securely cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes. Intermittently check for dissolution.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
Materials:
-
This compound (solid)
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass vials or tubes with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of water in a glass vial. The exact amount should be more than what is expected to dissolve.
-
Tightly seal the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g for 15-20 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., water or a mobile phase compatible with the analytical method).
-
Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
-
Visualizations
Role of this compound in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand. The following diagram illustrates a generalized workflow for PROTAC synthesis utilizing this linker.[8][9]
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound linker.
Experimental Workflow for Aqueous Solubility Determination
The following diagram outlines the key steps of the shake-flask method for determining the aqueous solubility of this compound.
Caption: A step-by-step workflow for determining the aqueous solubility of a compound using the shake-flask method.
References
- 1. This compound, CAS 2028284-75-3 | AxisPharm [axispharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Mechanism of Action of Acid-PEG4-mono-methyl Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG4-mono-methyl ester, a heterobifunctional linker integral to modern bioconjugation strategies. We will delve into its core mechanism of action, detail its application in creating advanced biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and provide structured data and experimental protocols to support its implementation in your research and development workflows.
Core Concepts: Structure and Functionality
This compound is a versatile chemical tool designed for the precise and controlled linkage of molecules. Its structure is characterized by three key components:
-
A Carboxylic Acid Group (-COOH): This functional group serves as the primary reactive site for conjugation to biomolecules. It readily couples with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, to form stable amide bonds.
-
A Tetra-Polyethylene Glycol (PEG4) Spacer: The four-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the linker and the resulting conjugate. It enhances water solubility, increases biocompatibility, and provides flexibility, which can minimize steric hindrance between the conjugated molecules.
-
A Protected Methyl Ester Group (-COOCH3): The terminal methyl ester acts as a protected carboxylic acid. This feature is crucial for sequential or orthogonal conjugation strategies, where one part of a conjugate is formed while the other reactive end remains inert until its specific deprotection.
| Property | Data |
| CAS Number | 2028284-75-3 |
| Molecular Formula | C13H24O8 |
| Molecular Weight | 308.32 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation stems from its two distinct reactive ends, enabling a stepwise approach to creating complex molecular architectures.
Amine Coupling via the Carboxylic Acid
The primary mechanism of action involves the activation of the terminal carboxylic acid to facilitate its reaction with primary amines. This is most commonly achieved through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process unfolds in two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate is prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes the activated intermediate by converting it into a more stable, amine-reactive NHS ester. This semi-stable ester can then efficiently react with a primary amine on a target biomolecule to form a stable amide bond, releasing NHS as a byproduct.
Deprotection of the Methyl Ester
The methyl ester group provides a protected carboxylic acid that can be deprotected in a subsequent step to reveal a new reactive handle for further conjugation. This is typically achieved through saponification, which involves hydrolysis of the ester using a base, such as sodium hydroxide (B78521) or potassium hydroxide.[1] This two-step reactivity is particularly valuable in the synthesis of complex molecules like PROTACs, where different components are added sequentially.
Application in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound is an ideal linker for PROTAC synthesis due to its dual reactivity and the beneficial properties of the PEG spacer.
The general signaling pathway for a PROTAC is as follows:
-
The PROTAC molecule, containing a ligand for the target protein and a ligand for an E3 ubiquitin ligase connected by a linker, enters the cell.
-
The PROTAC simultaneously binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
The polyubiquitinated target protein is recognized by the 26S proteasome.
-
The proteasome degrades the target protein into smaller peptides, and the PROTAC molecule is released to repeat the cycle.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the formation of the amine-reactive NHS ester.
Materials:
-
This compound
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for Sulfo-NHS; or an organic solvent for NHS)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in the appropriate solvent immediately before use.
-
Activation:
-
In a reaction vial, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture for 15-60 minutes at room temperature.
-
-
Use in Conjugation: The activated NHS ester is now ready for immediate use in a conjugation reaction with an amine-containing molecule.
Quantitative Data (General for NHS Ester Reactions):
| Parameter | Typical Value/Range | Notes |
| pH for Conjugation | 7.2 - 8.5 | Higher pH increases the rate of conjugation but also the rate of NHS ester hydrolysis. |
| Reaction Time | 30 minutes - 2 hours at RT, or overnight at 4°C | Dependent on the reactivity of the amine and the stability of the NHS ester. |
| Molar Excess of NHS Ester | 5-20 fold over the biomolecule | Should be optimized to achieve the desired degree of labeling. |
| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C; ~10 minutes at pH 8.6, 4°C | Highlights the importance of using the activated ester promptly.[3] |
Protocol 2: Conjugation to a Protein
This protocol outlines the conjugation of the activated NHS ester to a primary amine on a protein.
Materials:
-
Activated this compound NHS ester solution (from Protocol 1)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting column or size-exclusion chromatography system
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) and in a buffer free of primary amines (e.g., Tris, glycine).
-
Conjugation:
-
Add the desired molar excess of the activated NHS ester solution to the protein solution. The volume of organic solvent should typically not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography.
Protocol 3: Saponification of the Methyl Ester
This protocol describes the deprotection of the methyl ester to reveal a free carboxylic acid.
Materials:
-
Bioconjugate with a terminal methyl ester
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 1 M)
-
Methanol or Ethanol
-
Acid solution for neutralization (e.g., 1 M HCl)
-
Purification system (e.g., dialysis, HPLC)
Procedure:
-
Reaction Setup: Dissolve the bioconjugate in an appropriate solvent mixture (e.g., methanol/water).
-
Saponification: Add the NaOH or KOH solution to the reaction mixture. The exact concentration and reaction time will need to be optimized to ensure complete deprotection without degrading the bioconjugate. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture with the acid solution to a desired pH.
-
Purification: Purify the deprotected bioconjugate to remove salts and any unreacted starting material.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for controlled, stepwise synthesis of complex biomolecules, while the PEG4 spacer enhances the physicochemical properties of the resulting conjugates. A thorough understanding of its mechanism of action and the optimization of reaction protocols are key to its successful application in the development of novel therapeutics and research reagents.
References
Methodological & Application
Application Notes and Protocols for Acid-PEG4-mono-methyl ester Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of Acid-PEG4-mono-methyl ester to proteins. Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing solubility, stability, and circulation half-life, while reducing immunogenicity. This compound is a discrete PEG (dPEG®) linker containing a terminal carboxylic acid and a methyl-capped tetraethylene glycol chain. The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein, forming a stable amide bond. This protocol focuses on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate this conjugation.
Principle of the Reaction
The bioconjugation process involves a two-step activation and conjugation reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve conjugation efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with primary amines on the protein to form a stable amide linkage.
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group on this compound using EDC and NHS.
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use to prevent moisture condensation.[1]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[1]
-
Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.[1]
Activation Procedure:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.5-fold molar excess of the EDC solution to the this compound solution.
-
Immediately add a 1.2-fold molar excess of the NHS solution.[2]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1][2]
Protocol 2: Protein Conjugation
This protocol details the conjugation of the activated this compound to the protein of interest.
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer (e.g., PBS, pH 7.2-7.5).[3] Ensure the buffer is free of primary amines like Tris.[4]
Conjugation Reaction:
-
Add the freshly prepared activated Acid-PEG4-NHS ester solution to the protein solution.
-
The molar ratio of the PEG linker to the protein should be optimized for each specific application, with a common starting point being a 5- to 20-fold molar excess of the linker.[2][5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2][6]
Protocol 3: Quenching and Purification
This protocol describes how to stop the reaction and purify the PEGylated protein conjugate.
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[6]
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[1]
Purification of the Conjugate:
-
Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[1]
Data Presentation
Table 1: Recommended Reaction Conditions for Protein PEGylation
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| Activation Buffer pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[6] |
| Molar Ratio (EDC:PEG) | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid.[1] |
| Molar Ratio (NHS:PEG) | 1.2:1 to 2:1 | Stabilizes the activated intermediate.[1][2] |
| Activation Time | 15 - 30 minutes | Sufficient time for NHS-ester formation at room temperature.[1][2] |
| Conjugation Step | ||
| Conjugation Buffer pH | 7.2 - 8.0 | Facilitates the reaction with primary amines on the protein.[2][6] |
| Molar Excess (PEG:Protein) | 5-fold to 20-fold | Starting range; should be optimized for desired degree of labeling.[2][5] |
| Reaction Time | 2 hours to overnight | Depends on the reactivity of the protein and desired conjugation efficiency.[1][2][6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins.[1][2] |
| Quenching Step | ||
| Quenching Agent | Tris or Hydroxylamine | Effectively hydrolyzes unreacted NHS esters.[1] |
| Final Concentration | 10 - 50 mM | Sufficient to stop the reaction.[6] |
Characterization of PEGylated Protein
The resulting PEGylated protein conjugate should be characterized to determine the degree of PEGylation and confirm its integrity.
Table 2: Techniques for Characterization of PEGylated Proteins
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC-HPLC) | To separate and quantify the PEGylated protein from unreacted protein and PEG linker, and to detect any aggregation. |
| Reverse-Phase Chromatography (RP-HPLC) | To separate different PEGylated species and positional isomers. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation. |
| UV-Vis Spectroscopy | To determine the protein concentration. |
| Functional Assays | To assess the biological activity of the PEGylated protein compared to the native protein. |
Visualizations
Caption: Chemical pathway for the EDC/NHS-mediated conjugation of this compound to a protein.
Caption: Experimental workflow for the bioconjugation of this compound to proteins.
References
Application Notes and Protocols for Peptide Modification using Acid-PEG4-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can enhance solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2] Acid-PEG4-mono-methyl ester is a heterobifunctional linker that offers a controlled and stepwise approach to peptide modification.[3] It possesses a carboxylic acid group for conjugation to primary amines (e.g., N-terminus or lysine (B10760008) side chains) on a peptide and a methyl-ester-protected carboxylic acid at the other end. This protected group allows for subsequent deprotection and further conjugation, enabling the synthesis of more complex biomolecules.[3]
These application notes provide detailed protocols for the covalent attachment of this compound to a peptide, optional deprotection of the methyl ester, and comprehensive methods for the purification and characterization of the resulting modified peptide.
Chemical Properties and Reaction Scheme
This compound is a hydrophilic linker with a defined length, which helps to maintain the biological activity of the peptide by providing a spacer between the peptide and any conjugated moiety. The carboxylic acid is typically activated using carbodiimide (B86325) chemistry to form a reactive intermediate that readily couples with primary amines on the peptide to form a stable amide bond.
dot
Caption: Experimental workflow for peptide modification.
Experimental Protocols
Protocol 1: Peptide PEGylation with this compound
This protocol describes the conjugation of the free carboxylic acid group of this compound to a primary amine on a peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.0
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO.
-
Freshly prepare stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a separate tube, add the required volume of the this compound stock solution.
-
Add 1.2 equivalents (relative to the PEG linker) of EDC stock solution.
-
Immediately add 1.5 equivalents (relative to the PEG linker) of NHS stock solution.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Saponification of the Methyl Ester Group
This protocol describes the deprotection of the methyl ester on the PEGylated peptide to yield a free carboxylic acid, which can be used for subsequent conjugation.
Materials:
-
Purified Peptide-PEG4-mono-methyl ester conjugate
-
Lithium hydroxide (B78521) (LiOH)
-
Solvent system (e.g., a mixture of Tetrahydrofuran (THF) and water, or Dioxane and water)
-
Acidic solution for neutralization (e.g., 0.1 M HCl)
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Reaction Setup:
-
Dissolve the purified Peptide-PEG4-mono-methyl ester in the chosen solvent system (e.g., THF:water 3:1).
-
Cool the solution in an ice bath.
-
-
Saponification:
-
Prepare a fresh solution of LiOH (e.g., 0.1 M in water).
-
Add a 10- to 20-fold molar excess of the LiOH solution to the peptide solution dropwise while stirring.
-
Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Neutralization:
-
Once the reaction is complete, neutralize the mixture by adding the acidic solution dropwise until the pH is approximately 7.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent (e.g., THF) under reduced pressure.
-
Purify the resulting Peptide-PEG4-acid using RP-HPLC.
-
Data Presentation: Purification and Characterization
The purification and characterization of the PEGylated peptide are critical steps to ensure the final product's quality and homogeneity.
Table 1: RP-HPLC Parameters for Purification and Analysis
| Parameter | Setting | Rationale |
| Column | C18, 3.5-5 µm, 100-300 Å | Standard for peptide separations. A wider pore size (300 Å) can be beneficial for larger peptides.[4] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Common ion-pairing agent for peptide separations. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the peptide from the column. |
| Gradient | 5-65% B over 30 minutes (starting point) | A shallow gradient is often necessary to separate the PEGylated peptide from the un-PEGylated peptide and other impurities.[5] |
| Flow Rate | 1.0 mL/min for analytical scale | Standard flow rate for analytical HPLC. |
| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues (Tyr, Trp). |
| Column Temp. | 25-40°C | Temperature can affect selectivity and peak shape.[4] |
Note: The optimal gradient will depend on the specific peptide's hydrophobicity and may require optimization.
Table 2: Mass Spectrometry Parameters for Characterization
| Parameter | Setting | Expected Outcome |
| Ionization Mode | Electrospray Ionization (ESI) or MALDI-TOF | ESI is suitable for LC-MS analysis, while MALDI-TOF is excellent for rapid mass confirmation.[6] |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Quadrupole | High-resolution mass analyzers are recommended for accurate mass determination. |
| Expected Mass Shift | +247.26 Da (for the PEG4-mono-methyl ester moiety) | The molecular weight of the PEGylated peptide will be the mass of the parent peptide plus the mass of the attached linker. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy C-dissociation (HCD) | Fragmentation of the peptide backbone will reveal the amino acid sequence and confirm the site of PEGylation. Fragment ions containing the PEG linker will show a corresponding mass shift.[7][8] |
dot
Caption: Role of a short PEG linker in receptor binding.
Application in Drug Development
The use of a short, discrete PEG linker like this compound can be particularly advantageous in scenarios where a balance between improved pharmacokinetics and retained biological activity is crucial. The defined length of the PEG4 linker provides sufficient spacing to a conjugated molecule, such as a targeting ligand or a cytotoxic drug, without the potential for steric hindrance that can be associated with longer, polydisperse PEG chains.[9] This can lead to more consistent and predictable biological outcomes.
For instance, in the development of peptide-drug conjugates (PDCs), a short PEG linker can connect the peptide, which acts as a targeting moiety, to a cytotoxic payload.[] The linker ensures that the drug does not interfere with the peptide's ability to bind to its receptor on the target cell. The heterobifunctional nature of this compound is also highly valuable for creating complex constructs, such as dual-targeting agents or theranostic molecules, where different functional entities need to be precisely positioned.[11]
Conclusion
This compound is a versatile and valuable tool for the precise modification of peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug development to effectively utilize this linker for creating novel and improved peptide-based therapeutics. The ability to perform controlled, stepwise conjugations opens up a wide range of possibilities for the design of sophisticated bioconjugates with enhanced therapeutic potential.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chempep.com [chempep.com]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Acid-PEG4-mono-methyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, and overall therapeutic index. Acid-PEG4-mono-methyl ester is a heterobifunctional linker that offers a strategic advantage in ADC design. Its discrete four-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.[1][2][]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for its effective application in ADC development.
| Property | Value | Reference |
| Chemical Name | 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | [4] |
| CAS Number | 2028284-75-3 | [2][4] |
| Molecular Formula | C13H24O8 | [2] |
| Molecular Weight | 308.32 g/mol | [5] |
| Appearance | Colorless to light yellow liquid/oil | [6] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [7] |
| Storage | Store at -20°C for long-term stability | [5] |
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that leverages its bifunctional nature. The terminal carboxylic acid is utilized for conjugation to the antibody, while the methyl ester serves as a protected carboxylic acid for subsequent attachment of the payload.[4]
The overall workflow can be summarized as follows:
-
Payload-Linker Synthesis : The methyl ester of this compound is hydrolyzed to a carboxylic acid, which is then activated and conjugated to a payload molecule (often containing a primary amine).
-
Antibody-Linker-Payload Conjugation : The free carboxylic acid on the other end of the payload-linker construct is activated (typically to an N-hydroxysuccinimide ester) and then reacted with the primary amine groups of lysine (B10760008) residues on the antibody.
-
Purification and Characterization : The resulting ADC is purified to remove unconjugated antibody, free payload-linker, and other impurities. The final product is then thoroughly characterized, with a key parameter being the drug-to-antibody ratio (DAR).
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions (e.g., molar ratios, incubation times) may be necessary for specific antibodies and payloads.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the attachment of a payload molecule (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker.
A. Hydrolysis of the Methyl Ester
-
Dissolution : Dissolve this compound in a suitable solvent mixture (e.g., THF/water).
-
Hydrolysis Reaction : Add a base such as lithium hydroxide (B78521) (LiOH) or potassium trimethylsilanolate (TMSOK) and stir at room temperature.[8] The reaction progress can be monitored by LC-MS.
-
Acidification and Extraction : Once the reaction is complete, acidify the mixture with a weak acid (e.g., HCl) and extract the di-acid PEG4 linker with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-acid linker.
B. Conjugation to the Payload
-
Activation of the Di-acid Linker : Dissolve the di-acid PEG4 linker in anhydrous DMF or DMSO. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (typically 1.2 equivalents of each) to one of the carboxylic acid groups. Stir for 15-30 minutes at room temperature to form the NHS ester.
-
Payload Conjugation : In a separate flask, dissolve the payload (e.g., MMAE, 1 equivalent) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Reaction : Slowly add the activated linker solution to the payload solution and stir the reaction mixture at room temperature overnight.[7]
-
Purification : Remove the solvent under reduced pressure and purify the resulting payload-linker conjugate by reverse-phase HPLC.
-
Lyophilization : Lyophilize the pure fractions to obtain the final payload-linker conjugate as a solid.
Protocol 2: Synthesis of the Antibody-Drug Conjugate
This protocol details the conjugation of the payload-linker construct to the antibody.
-
Antibody Preparation : If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.5).[9][10] This can be done using desalting columns or dialysis. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of the Payload-Linker : Dissolve the payload-linker conjugate in anhydrous DMSO or DMF. Add EDC and NHS (or sulfo-NHS for aqueous reactions) to activate the remaining carboxylic acid group.
-
Conjugation Reaction : Add the activated payload-linker solution to the antibody solution. A molar excess of the payload-linker (e.g., 5-20 fold) is typically used to achieve the desired drug-to-antibody ratio (DAR).[7] The final concentration of the organic solvent should generally not exceed 10% (v/v) to maintain antibody integrity.[9]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching : Quench the reaction by adding an amine-containing buffer such as Tris or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[9]
-
Purification : Purify the ADC from unconjugated payload-linker, unreacted antibody, and aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11]
Protocol 3: Characterization of the ADC
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
A. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC) : This is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated payload. Unconjugated antibody elutes first, followed by species with increasing DAR. The weighted average DAR is calculated from the peak areas.[][13]
-
Mass Spectrometry (MS) : LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction), allowing for a precise calculation of the DAR and identification of different drug-loaded species.[13][14]
-
UV/Vis Spectroscopy : If the payload has a distinct UV absorbance from the antibody, the concentrations of both can be determined, and the DAR calculated using the Beer-Lambert law. This method is less precise than HIC or MS but can be useful for rapid estimation.[13]
B. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC) : SEC is the primary method for quantifying high molecular weight species (aggregates) and fragments.
C. In Vitro Cytotoxicity Assay
-
Cell Culture : Plate target antigen-positive and negative cancer cell lines in 96-well plates.
-
Treatment : Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation : Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment : Determine cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis : Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
The use of a PEG4 linker is expected to improve the physicochemical and pharmacokinetic properties of an ADC, particularly for those with hydrophobic payloads.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance Rate | ADC Exposure (AUC) | Reference |
| No PEG | High | Low | [15] |
| PEG4 | Moderate | Moderate | [15] |
| PEG8 | Low | High | [15] |
| PEG12 | Low | High | [15] |
| PEG24 | Low | High | [15] |
Table 2: Comparative In Vivo Efficacy of Affibody-Drug Conjugates with Different PEG Linkers
| Conjugate | Half-life (min) | MTD (mg/kg) | Tumor Growth Inhibition | Reference |
| No PEG | 19.6 | 5.0 | Moderate | [1] |
| 4 kDa PEG | 49.2 | 10.0 | Good | [1] |
| 10 kDa PEG | 219.0 | 20.0 | Strong | [1] |
Visualizations
ADCs exert their cytotoxic effect through a series of steps beginning with binding to a target antigen on the surface of a cancer cell.[16][17] Following binding, the ADC-antigen complex is internalized, often via endocytosis, and trafficked to intracellular compartments such as endosomes and lysosomes.[16][17] Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, or the antibody is degraded, releasing the potent cytotoxic payload.[17] Payloads like MMAE and DM1 then disrupt critical cellular processes, such as microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[18][19]
Conclusion
The incorporation of an this compound linker represents a strategic approach to enhance the properties of ADCs. By increasing hydrophilicity, this linker can improve solubility and stability, and positively modulate the pharmacokinetic profile, potentially leading to a wider therapeutic window. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this linker in the design and development of next-generation antibody-drug conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 4. This compound, CAS 2028284-75-3 | AxisPharm [axispharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. agilent.com [agilent.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: The Role of Acid-PEG4-mono-methyl Ester as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their favorable properties. This document provides detailed application notes and protocols on the use of Acid-PEG4-mono-methyl ester as a versatile linker in PROTAC synthesis and evaluation.
This compound is a hydrophilic and flexible linker that can enhance the solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[3] The defined length of the four ethylene (B1197577) glycol units provides optimal spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 308.32 g/mol | [4][5][6] |
| Formula | C13H24O8 | [4][5][6] |
| Appearance | Colorless to off-white liquid | [4][5][6] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL), water, and other organic solvents | [4] |
| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Signaling Pathway of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand (containing a free amine) and an E3 ligase ligand (containing a free amine) to the this compound linker.
Materials:
-
POI ligand with a primary or secondary amine
-
E3 ligase ligand with a primary or secondary amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
Step 1: Coupling of the first ligand to the this compound
-
Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the first ligand (e.g., POI ligand-NH2, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-functionalized linker.
Step 2: Saponification of the methyl ester
-
Dissolve the product from Step 1 in a mixture of methanol (B129727) and water.
-
Add lithium hydroxide (B78521) (LiOH, excess) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Neutralize the reaction mixture with 1N HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
Step 3: Coupling of the second ligand
-
Dissolve the carboxylic acid intermediate from Step 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the second ligand (e.g., E3 ligase ligand-NH2, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Case Study: BTK Degradation by a PEG-linked PROTAC
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[7] PROTACs have been developed to target BTK for degradation. For instance, MT-802 is a potent BTK degrader that utilizes a PEG-based linker.[8][9]
BTK Signaling Pathway
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
Quantitative Data for a PEG-linked BTK PROTAC (MT-802)
The following table summarizes the degradation potency of MT-802, a PROTAC that employs a PEG linker to degrade BTK. While not the exact this compound, this data is representative of the high efficacy achievable with PEG-based linkers.
| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |
| NAMALWA | Wild-type BTK | 14.6 | >99 | [10] |
| XLA (C481S) | C481S mutant BTK | 14.9 | >99 | [10] |
| Mino | Wild-type BTK | 9.1 | Not Reported | [9][11] |
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic and flexible nature can significantly improve the drug-like properties of the resulting PROTAC, leading to enhanced solubility, permeability, and ultimately, potent and selective protein degradation. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own PROTACs using this effective PEG linker. The case study of the BTK degrader MT-802 highlights the potential of PEG-linked PROTACs in achieving nanomolar degradation potency, underscoring the importance of rational linker design in this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for EDC/NHS Coupling with Acid-PEG4-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1][2] This method is invaluable in bioconjugation for applications such as peptide conjugation to carrier proteins for antibody production, immobilization of biomolecules onto surfaces for assays, and the synthesis of antibody-drug conjugates (ADCs).[2][3][4]
The use of a polyethylene (B3416737) glycol (PEG) spacer, such as in Acid-PEG4-mono-methyl ester, offers several advantages in bioconjugation. The PEG linker enhances the water solubility of the molecule, can reduce steric hindrance during conjugation, and minimizes non-specific binding.[5][6] This document provides a detailed, step-by-step guide for the EDC/NHS-mediated coupling of this compound to a primary amine-containing molecule.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to create a more stable intermediate for efficient reaction with primary amines.[1][5][7][8]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the this compound to form a highly reactive but unstable O-acylisourea intermediate.[2][5][9]
-
Formation of a Stable NHS Ester: To prevent the hydrolysis of this unstable intermediate in an aqueous environment, NHS is added.[2][9] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2][5] This semi-stable ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS.[5]
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[1]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[1]
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[1][10][11] (Note: Do not use buffers containing primary amines or carboxylates like Tris, glycine (B1666218), or acetate).[10]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[10][11] Other suitable buffers include borate (B1201080) or sodium bicarbonate buffer.[10]
-
Quenching Solution (Optional): Hydroxylamine (B1172632), Tris, or glycine solution to a final concentration of 10-50 mM.[1][6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents (if necessary).[5][12]
-
Desalting columns or dialysis equipment for purification.[1][11]
Experimental Protocols
This protocol outlines a general two-step procedure for conjugating this compound to an amine-containing protein. Optimization may be required depending on the specific molecules being conjugated.
Protocol 1: Activation of this compound
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation, as they are moisture-sensitive.[1][10] Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO immediately before use.[6][9]
-
Dissolution of PEG Linker: Dissolve the this compound in the Activation Buffer (0.1 M MES, pH 5.5).
-
Activation Reaction: Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[8]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8][11]
Protocol 2: Conjugation to the Amine-Containing Molecule
-
pH Adjustment (Optional but Recommended): For optimal coupling efficiency, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., PBS).[11][12] Alternatively, the activated PEG-linker can be purified using a desalting column equilibrated with the Coupling Buffer to remove excess EDC and NHS.[11]
-
Conjugation: Immediately add the activated Acid-PEG4-NHS ester solution to your amine-containing molecule (e.g., protein) dissolved in Coupling Buffer. A starting point for the molar ratio is a 5- to 20-fold molar excess of the activated linker to the protein, though this should be optimized.[6][9]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[8][9]
-
Quenching (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM or Tris-HCl to 50 mM) and incubate for 15 minutes.[6][11]
-
Purification: Remove excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.[1][9]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | Most efficient for carboxyl group activation with EDC. MES buffer is commonly used.[10][11] |
| Coupling pH | 7.0 - 8.5 | Most efficient for the reaction of NHS-ester with primary amines. PBS is a common choice.[10][11] |
| Molar Ratio (EDC:Acid-PEG) | 2:1 to 5:1 | A molar excess of EDC is used to drive the activation reaction.[8] |
| Molar Ratio (NHS:Acid-PEG) | 1.2:1 to 2:1 | NHS is used in excess to efficiently convert the O-acylisourea intermediate.[8] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This should be optimized based on the desired degree of labeling and protein concentration.[6][9] |
| Activation Time | 15 - 30 minutes | Incubation time at room temperature for the formation of the NHS ester.[8][11] |
| Coupling Time | 2 hours to overnight | Reaction time for the NHS ester to react with the primary amine.[8][9] |
| Temperature | Room Temperature or 4°C | The reaction proceeds efficiently at room temperature; overnight reactions are typically done at 4°C.[8][9] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | Hydrolysis of EDC and/or NHS ester. | Allow reagents to warm to room temperature before opening. Prepare EDC/NHS solutions fresh. Use the activated linker immediately.[9][10] |
| Suboptimal pH. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[10] | |
| Inactive reagents. | Store EDC and NHS desiccated at -20°C.[10] | |
| Competing nucleophiles in buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine).[10] | |
| Precipitation of Protein | Protein aggregation due to pH change or high EDC concentration. | Ensure protein is soluble in the chosen buffers. Consider reducing the EDC concentration if precipitation is observed.[10] |
Visualizations
Caption: Chemical reaction pathway for EDC/NHS mediated amide coupling.
Caption: Experimental workflow for EDC/NHS coupling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Conjugation of Acid-PEG4-mono-methyl ester to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the covalent conjugation of Acid-PEG4-mono-methyl ester to molecules containing primary amines (e.g., proteins, peptides, antibodies, or amine-modified small molecules). The process, commonly referred to as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1] The reaction proceeds via the formation of a stable amide bond between the terminal carboxylic acid of the PEG linker and a primary amine on the target molecule. This is typically achieved through a two-step process involving the activation of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3]
The following sections detail the principles of the reaction, provide optimized reaction conditions, and offer step-by-step experimental protocols for the successful conjugation, purification, and characterization of the resulting PEGylated product.
Principle of the Reaction
The conjugation of a carboxylic acid to a primary amine is not spontaneous and requires the activation of the carboxyl group. The EDC/NHS system is a highly efficient and commonly used method for this purpose.[4] The reaction mechanism can be summarized in two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive but unstable O-acylisourea intermediate.[5]
-
Formation of a Stable NHS Ester and Amine Coupling: This unstable intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[5] This NHS ester is less susceptible to hydrolysis and reacts efficiently with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[3]
The overall workflow for the conjugation process is depicted below:
Caption: Experimental workflow for conjugating this compound to a primary amine.
Reaction Conditions
The efficiency of the conjugation reaction is critically dependent on several parameters, including pH, temperature, reaction time, and the molar ratios of the reactants. The table below summarizes the recommended conditions for each step of the reaction.
| Parameter | Activation Step | Coupling Step | Rationale | References |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment. The subsequent reaction of the NHS-ester with a primary amine is favored at a more neutral to slightly basic pH, where the primary amine is in its unprotonated, nucleophilic form. | [6][7] |
| Buffer | 0.1 M MES, 0.5 M NaCl | Phosphate-Buffered Saline (PBS) | MES is a non-amine, non-carboxylate buffer suitable for the activation step. PBS is a common and effective buffer for the coupling reaction. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction. | [6][8] |
| Temperature | Room Temperature | 4°C to Room Temperature | The activation step is typically rapid at room temperature. The coupling reaction can be performed at room temperature for faster kinetics or at 4°C for overnight reactions, which can be beneficial for sensitive biomolecules. | [4][9] |
| Reaction Time | 15 - 30 minutes | 30 minutes - Overnight | Activation is generally complete within 30 minutes. The coupling time can be optimized based on the reactivity of the amine-containing molecule. | [4][9] |
| Molar Ratio (PEG:Amine) | - | 10:1 to 20:1 (starting point) | A molar excess of the PEG linker is often used to drive the reaction towards the desired product. The optimal ratio should be determined empirically. | [4] |
| Molar Ratio (EDC:PEG) | 1.2:1 to 2:1 | - | A slight molar excess of EDC ensures efficient activation of the carboxylic acid. | [4][10] |
| Molar Ratio (NHS:PEG) | 1.2:1 to 2:1 | - | A slight molar excess of NHS is used to efficiently form the more stable NHS-ester intermediate. | [4][10] |
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). This protocol may require optimization depending on the specific characteristics of the amine-containing molecule.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[9]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[4] EDC and NHS are moisture-sensitive and should be handled accordingly.[9]
-
Prepare the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add a 1.2 to 2-fold molar excess of the freshly prepared EDC solution.
-
Immediately add a 1.2 to 2-fold molar excess of the freshly prepared NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4]
-
-
Conjugation to Primary Amine:
-
Add the activated this compound solution from Step 2 to the solution of the amine-containing molecule. A starting point for the molar ratio of PEG linker to the amine molecule is often a 10- to 20-fold molar excess.[4]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.[8]
-
Incubate for 15-30 minutes at room temperature. This step will hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against the Coupling Buffer (e.g., PBS).[][12][13]
-
Size-exclusion chromatography (SEC) is a highly effective method for separating the PEGylated product from unreacted PEG and native protein.[][13] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the molecule.[][12]
-
Signaling Pathway Diagram
Caption: Reaction mechanism for EDC/NHS mediated amide bond formation.
Analysis and Characterization of PEGylated Products
After purification, it is essential to characterize the conjugate to determine the extent of PEGylation. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Information Provided | References |
| SDS-PAGE | Qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight. | [] |
| Mass Spectrometry (MS) | Precise determination of the molecular weight of the conjugate, allowing for the calculation of the number of PEG chains attached. | [1][15] |
| HPLC (SEC, IEX, RP-HPLC) | Separation and quantification of the PEGylated product from the unreacted protein and free PEG. Can also separate species with different degrees of PEGylation. | [1][][12] |
| UV-Vis Spectroscopy | Can be used to determine protein concentration. If the PEG linker contains a chromophore, it can also be used to quantify PEGylation. | [15] |
| Fluorescence Spectroscopy | If a fluorescently labeled PEG is used, the fluorescence intensity can be used to quantify the degree of PEGylation. | [15] |
| Colorimetric Assays (e.g., Barium-Iodide Assay) | Can be used to quantify the amount of PEG present in the sample. | [15] |
Troubleshooting
| Problem | Possible Cause | Solution | References |
| Low Conjugation Efficiency | Suboptimal pH for activation or coupling. | Ensure the pH of the activation buffer is between 4.5-6.0 and the coupling buffer is between 7.0-8.5. | |
| Degradation of EDC or NHS due to moisture. | Store EDC and NHS desiccated at -20°C. Allow reagents to equilibrate to room temperature before opening. Prepare fresh solutions immediately before use. | [8][9] | |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Use non-amine buffers like MES for activation and PBS for coupling. If necessary, desalt or dialyze the protein sample into an appropriate buffer. | [8] | |
| Precipitation of Protein | High concentration of EDC. | Reduce the amount of EDC used in the reaction. | |
| Unsuitable buffer conditions for protein stability. | Ensure the chosen buffer and pH are optimal for the specific protein being used. | ||
| Inconsistent Results | Inaccurate pH measurements. | Calibrate the pH meter with fresh, unexpired buffers. | |
| Hydrolysis of NHS-ester intermediate. | Perform the coupling step immediately after the activation step. | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
Deprotection of Methyl Esters in Acid-PEG4-Mono-Methyl Ester Conjugates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the methyl ester group in Acid-PEG4-mono-methyl ester conjugates. This process is a critical step in various bioconjugation and drug delivery applications, enabling the sequential activation of carboxyl groups for conjugation to proteins, peptides, or other molecules.
Introduction
This compound is a heterobifunctional linker containing a free carboxylic acid and a methyl-ester-protected carboxylic acid, separated by a tetra-polyethylene glycol (PEG4) spacer. This configuration allows for a two-step conjugation strategy. The free carboxylic acid can be initially reacted, leaving the methyl ester as a protected group for subsequent deprotection and conjugation. The choice of deprotection method is crucial to ensure high yield, purity, and integrity of the final conjugate. This guide outlines three common deprotection strategies: saponification (alkaline hydrolysis), acidic hydrolysis, and enzymatic deprotection.
Deprotection Methods Overview
The selection of an appropriate deprotection method depends on the sensitivity of the conjugated molecule to pH extremes and temperature.
-
Saponification (Alkaline Hydrolysis): This is the most common and generally efficient method for deprotecting methyl esters. It involves treating the conjugate with a base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), in an aqueous or mixed aqueous/organic solvent system. The reaction is typically irreversible and proceeds to completion.
-
Acidic Hydrolysis: This method utilizes a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to catalyze the hydrolysis of the ester. Unlike saponification, this reaction is reversible, and an excess of water is required to drive the equilibrium towards the carboxylic acid product.[1] This method is suitable for substrates that are sensitive to basic conditions.
-
Enzymatic Deprotection: For highly sensitive biomolecules, enzymatic deprotection offers a mild and selective alternative. Lipases are enzymes that can catalyze the hydrolysis of esters under neutral pH and ambient temperature conditions.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of methyl esters on PEG conjugates. It is important to note that optimal conditions may vary depending on the specific conjugate and should be determined empirically.
| Deprotection Method | Reagent/Enzyme | Typical Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Saponification | Sodium Hydroxide (NaOH) | 0.1 - 1 M | Water/Methanol (B129727) or Water/THF | 25 - 60 | 1 - 6 | > 95 | A common and robust method.[4] |
| Lithium Hydroxide (LiOH) | 0.1 - 1 M | Water/THF | 25 | 2 - 8 | > 95 | Often used for its high reactivity at room temperature.[4] | |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 - 1 N | Water/Dioxane | 50 - 100 | 4 - 24 | Variable | Reversible reaction; requires excess water.[1] |
| Enzymatic Deprotection | Candida antarctica Lipase B (CALB) | Enzyme-dependent | Phosphate Buffer (pH 7) | 25 - 37 | 12 - 48 | Variable | Mild conditions, suitable for sensitive substrates.[5] |
Experimental Protocols
Protocol 1: Saponification using Sodium Hydroxide
This protocol describes a general procedure for the deprotection of the methyl ester group from an this compound conjugate using sodium hydroxide.
Materials:
-
This compound conjugate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 N
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolution: Dissolve the this compound conjugate in a minimal amount of methanol or THF.
-
Addition of Base: Add an aqueous solution of NaOH (e.g., 1 M) to the dissolved conjugate. A typical stoichiometry is 2-10 equivalents of NaOH per equivalent of ester.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) while monitoring the progress by TLC or RP-HPLC. A typical reaction time is 1-4 hours.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully add 1 N HCl to neutralize the excess NaOH and acidify the solution to a pH of 2-3.
-
Extraction: Extract the aqueous solution with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purification: Purify the crude product using an appropriate method, such as reverse-phase HPLC, to obtain the final Acid-PEG4-acid conjugate.
Protocol 2: Purification by Reverse-Phase HPLC
This protocol provides a general guideline for the purification of the deprotected Acid-PEG4-acid conjugate.
Materials:
-
Crude deprotected Acid-PEG4-acid conjugate
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude product in a small volume of the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Chromatography: Inject the sample onto the C18 column. Elute the product using a linear gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by UV detection (e.g., at 214 nm or 280 nm if the conjugate contains an aromatic moiety).
-
Analysis: Analyze the collected fractions for purity using the same or a similar HPLC method.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Caption: Experimental workflow for the deprotection and purification of this compound conjugates.
Caption: Simplified reaction mechanism of saponification for methyl ester deprotection.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-catalyzed hydrolysis of (R,S)-2,3-diphenylpropionic methyl ester enhanced by hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Conjugated with Acid-PEG4-mono-methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. It can improve pharmacokinetics and pharmacodynamics by increasing the protein's hydrodynamic size, which in turn can lead to a longer circulating half-life, improved stability, and reduced immunogenicity.[1][2] The Acid-PEG4-mono-methyl ester is a specific type of PEG linker used for this purpose.
The PEGylation reaction, however, often results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and various multi-PEGylated species or positional isomers. Therefore, a robust and efficient purification strategy is critical to isolate the desired conjugate with high purity for therapeutic applications. This document provides detailed protocols and guidelines for the purification of proteins conjugated with this compound.
Overall Purification Workflow
The purification process is a multi-step strategy designed to remove impurities and isolate the target mono-PEGylated protein. The general workflow involves an initial capture step followed by one or more polishing steps to achieve high purity.
Caption: General workflow for purifying PEGylated proteins.
Purification Strategies: A Comparative Overview
Several chromatographic and non-chromatographic techniques can be employed. The choice of method depends on the physicochemical properties of the protein and the nature of the impurities.
| Technique | Separation Principle | Primary Application | Advantages | Limitations |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separation of native, mono-, and multi-PEGylated species. | High resolution and capacity. Can separate positional isomers. | Performance can be protein-dependent. Requires method development. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of unreacted PEG, native protein, and aggregates.[3] | Reliable and simple. Good for polishing and buffer exchange. | Lower resolution for species with similar sizes.[3] Limited sample loading capacity. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Polishing step to separate species with subtle differences.[4] | Orthogonal to IEX and SEC. Can separate isomers. | Lower capacity. Requires high salt concentrations, which may affect protein stability. |
| Ultrafiltration/Diafiltration (UF/DF) | Molecular Weight Cutoff | Buffer exchange, concentration, and removal of small molecules (e.g., unreacted PEG).[3] | Simple, scalable, and cost-effective. | Cannot resolve different PEGylated species from each other. |
Experimental Protocols
Protocol 1: Initial Cleanup using Ultrafiltration/Diafiltration (UF/DF)
This step is designed to remove excess, low-molecular-weight PEG linkers and coupling agents from the reaction mixture and to exchange the protein into a buffer suitable for the first chromatography step.
Materials:
-
PEGylation reaction mixture.
-
UF/DF system (e.g., tangential flow filtration or centrifugal devices).
-
Membrane with a molecular weight cutoff (MWCO) at least 3-5 times smaller than the protein's molecular weight.
-
Diafiltration Buffer (e.g., IEX Equilibration Buffer A).
Methodology:
-
Concentration: Concentrate the initial reaction mixture 5-10 fold using the UF system. This begins the process of removing small molecule impurities.
-
Diafiltration: Add the Diafiltration Buffer to the concentrated sample and re-concentrate to the original volume. Repeat this process for 5-10 diavolumes. This effectively exchanges the buffer and removes the majority of the unreacted PEG and other small molecules.
-
Final Concentration: Concentrate the sample to a suitable volume for loading onto the chromatography column.
-
Filtration: Filter the final sample through a 0.22 µm filter to remove any particulates before loading.
Protocol 2: Separation by Ion Exchange Chromatography (IEX)
IEX is often the primary capture and separation step. The attachment of PEG chains shields the protein's surface charges, causing PEGylated species to elute earlier than the native protein in a salt gradient.[3]
Caption: Principle of IEX separation for PEGylated proteins.
Materials:
-
Chromatography System: FPLC or HPLC.
-
Column: A cation exchange (CEX) or anion exchange (AEX) column, depending on the protein's isoelectric point (pI) and the desired pH.
-
Buffer A (Equilibration): 20 mM Buffer (e.g., MES for CEX, Tris for AEX) at a suitable pH.
-
Buffer B (Elution): Buffer A + 1 M NaCl.
Methodology:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of Buffer A until the UV and conductivity signals are stable.
-
Sample Loading: Load the UF/DF-prepared sample onto the column at a controlled flow rate.
-
Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 CVs. The less-charged PEGylated species will elute before the more highly charged native protein.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC to identify fractions containing the pure mono-PEGylated protein.
-
Regeneration: Regenerate the column with 100% Buffer B, followed by re-equilibration with Buffer A.
Protocol 3: Polishing by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic radius of a protein, allowing for the separation of PEGylated forms from the native protein.[5] It is an excellent polishing step to remove any remaining native protein and, more importantly, high-molecular-weight aggregates.
Materials:
-
Chromatography System: FPLC or HPLC.
-
Column: A high-resolution SEC column suitable for the molecular weight range of the PEGylated protein.
-
Mobile Phase: A buffer suitable for the final formulation, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at the desired flow rate.
-
Sample Preparation: Pool and concentrate the IEX fractions containing the pure mono-PEGylated protein. The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Sample Injection: Inject the prepared sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Molecules will separate by size, with larger molecules (aggregates) eluting first, followed by the PEGylated protein, and then smaller molecules (any remaining native protein).
-
Fraction Collection: Collect fractions corresponding to the main peak of the mono-PEGylated protein.
-
Analysis: Analyze the purity of the pooled fractions by analytical SEC, SDS-PAGE, and other characterization methods.
Characterization of Purified Conjugate
After purification, it is essential to characterize the final product to confirm its identity, purity, and integrity.
| Method | Purpose | Expected Result for Mono-PEGylated Protein |
| SDS-PAGE | Assess purity and apparent molecular weight. | A single, broader band at a higher apparent molecular weight compared to the native protein. |
| Analytical SEC | Determine purity and quantify aggregates. | A single, symmetrical peak at the expected elution volume. Quantify the percentage of monomer. |
| Mass Spectrometry (MS) | Confirm the precise mass and degree of PEGylation.[1][6] | A mass spectrum corresponding to the mass of the protein plus the mass of one PEG linker. |
| SEC-MALS | Determine absolute molecular weight and size in solution. | Confirmation of the molar mass of the 1:1 protein-PEG conjugate. |
| Activity Assay | Confirm that biological activity is retained after conjugation. | Activity should be within the target specification range. |
Troubleshooting and Logic for Method Selection
Choosing the right purification strategy is key to success. The following decision tree can guide the process.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Surface Modification of Nanoparticles with Acid-PEG4-mono-methyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. This process involves the attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic shell. This "stealth" coating reduces recognition by the mononuclear phagocyte system, prolongs systemic circulation time, enhances stability, and minimizes non-specific protein adsorption.[1]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Acid-PEG4-mono-methyl ester. This heterobifunctional PEG linker possesses a terminal carboxylic acid group for covalent attachment to the nanoparticle surface and a terminal methyl ester group, which can influence the nanoparticle's hydrophilicity and interactions with biological systems.
Applications
Surface modification with this compound is beneficial for a variety of nanoparticle-based therapeutic and diagnostic applications, including:
-
Drug Delivery: Enhancing the systemic circulation time of drug-loaded nanoparticles, leading to improved tumor accumulation through the enhanced permeability and retention (EPR) effect.[2]
-
Targeted Drug Delivery: The PEG spacer can be further functionalized to attach targeting ligands for specific cell or tissue recognition.
-
Medical Imaging: Improving the biocompatibility and in vivo performance of contrast agents for magnetic resonance imaging (MRI) and other imaging modalities.
-
Theranostics: Developing multifunctional platforms that combine therapeutic and diagnostic capabilities.
Physicochemical Characterization of PEGylated Nanoparticles
The successful conjugation of this compound to the nanoparticle surface can be confirmed by various analytical techniques. The following table summarizes typical changes observed in the physicochemical properties of nanoparticles after PEGylation.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | Laser Doppler Velocimetry (LDV) |
| PEG Grafting Density (PEG chains/nm²) | N/A | 0.5 - 2.0 | TGA, HPLC, NMR[3] |
Drug Loading and Release Kinetics
PEGylation can influence the drug loading capacity and release profile of nanoparticles. The hydrophilic PEG layer may slightly reduce the encapsulation efficiency of hydrophobic drugs but can provide a more sustained release profile.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles |
| Drug Loading Capacity (%) | 15 ± 1.2 | 12 ± 1.5 |
| Encapsulation Efficiency (%) | 85 ± 3.5 | 78 ± 4.1 |
| Cumulative Drug Release at 24h (%) | 65 ± 5.2 | 45 ± 4.8 |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in the activation buffer to a final concentration of 50 mM each. Use a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
-
Add the this compound solution to the EDC/NHS mixture.
-
Vortex the reaction mixture gently and incubate for 15-30 minutes at room temperature.
-
The activated this compound-NHS ester is now ready for immediate use in the conjugation reaction with amine-functionalized nanoparticles.
Caption: Workflow for the activation of this compound.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the conjugation of the activated this compound-NHS ester to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., 1 mg/mL in a suitable buffer)
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifuge and appropriate centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the conjugation buffer to a final concentration of 1 mg/mL.
-
Add the freshly prepared activated this compound-NHS ester solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the amine groups on the nanoparticle surface should be optimized for the desired PEG grafting density (typically a 10- to 50-fold molar excess of PEG is used).
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 100 mM and incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by centrifugation. Pellet the nanoparticles by centrifuging at an appropriate speed and duration for your specific nanoparticles.
-
Remove the supernatant containing unreacted PEG linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh conjugation buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unreacted materials.
-
Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and downstream applications.
Caption: Workflow for nanoparticle surface modification.
Signaling Pathway: Evasion of the Mononuclear Phagocyte System
One of the primary advantages of nanoparticle PEGylation is the ability to evade clearance by the mononuclear phagocyte system (MPS), which is primarily composed of macrophages in the liver and spleen. The dense, hydrophilic PEG layer creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. Opsonins act as tags that mark foreign particles for recognition and phagocytosis by immune cells. By preventing opsonization, PEGylated nanoparticles remain in circulation for longer periods, increasing their chances of reaching the target site.
Caption: Mechanism of MPS evasion by PEGylated nanoparticles.
References
Troubleshooting & Optimization
troubleshooting low yield in Acid-PEG4-mono-methyl ester conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting low yield in Acid-PEG4-mono-methyl ester conjugation experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the conjugation process in a question-and-answer format.
Q1: What are the most common causes of low yield in this compound conjugation?
Low conjugation yield can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction conditions, poor quality of reagents, incorrect stoichiometry, and premature hydrolysis of the activated PEG linker. Identifying the specific cause is crucial for effective troubleshooting.
Q2: How can I ensure the quality of my reagents?
Reagent integrity is paramount for a successful conjugation reaction.
-
This compound: Store desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the ester group.
-
EDC and NHS/sulfo-NHS: These reagents are highly sensitive to moisture.[1] Purchase high-quality reagents and store them in a desiccator at the recommended temperature (typically -20°C for EDC and 4°C for NHS).[2] Always allow them to warm to room temperature in a desiccator before opening. It is highly recommended to prepare solutions of EDC and NHS immediately before use.[1]
-
Amine-containing molecule: Ensure the purity of your protein, peptide, or other amine-containing molecule. Buffer exchange into an amine-free buffer is critical.
Q3: What is the optimal pH for the conjugation reaction?
The EDC/NHS conjugation chemistry involves two steps with distinct optimal pH ranges.[1]
-
Activation Step: The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][3] A common choice of buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[1][3]
-
Conjugation Step: The reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5.[1] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a widely used buffer for this step.[1][3]
Q4: Which buffers should I use and which should I avoid?
The choice of buffer is critical to avoid competing side reactions.
-
Recommended Buffers:
-
Activation Step (pH 4.5-6.0): Use non-amine, non-carboxylate buffers such as MES.[1][3]
-
Conjugation Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer are suitable choices.[1]
-
-
Buffers to Avoid:
-
Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the activated PEG linker, significantly reducing the yield.[3]
-
Buffers with carboxylates, like acetate (B1210297) or citrate, should be avoided during the activation step as they will react with EDC.[3]
-
Q5: How can I optimize the molar ratio of the reactants?
The stoichiometry of the reactants plays a significant role in the conjugation efficiency. A molar excess of the PEG linker and activating agents over the amine-containing molecule is generally recommended to drive the reaction forward.
| Reactant | Recommended Molar Excess (relative to amine-containing molecule) |
| This compound | 10 to 20-fold[4] |
| EDC | 2 to 5-fold (relative to PEG linker) |
| NHS/sulfo-NHS | 1.2 to 2-fold (relative to PEG linker) |
Q6: How can I minimize the hydrolysis of the activated NHS-ester?
The activated NHS-ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. To minimize this, it is crucial to:
-
Add the amine-containing molecule to the activated PEG linker as soon as possible after the activation step.
-
Perform the conjugation reaction promptly.
-
Avoid unnecessarily high pH during the conjugation step.
Q7: What are potential side reactions and how can I avoid them?
Besides hydrolysis, a potential side reaction is the formation of an N-acylurea byproduct, which can occur if the activated O-acylisourea intermediate rearranges before reacting with NHS. Using NHS stabilizes the active intermediate, minimizing this side reaction.
Q8: What are the recommended methods for purifying the final conjugate?
After the reaction, it is essential to remove unreacted PEG linker, byproducts, and any remaining activating agents. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Useful for removing small molecule impurities.
-
Tangential Flow Filtration (TFF): A scalable method for purification and buffer exchange.
Experimental Protocols
The following are general protocols for the conjugation of this compound to an amine-containing molecule. Optimization may be required for specific applications.
Protocol 1: Two-Step Aqueous Conjugation
This protocol is suitable for conjugating the PEG linker to proteins in an aqueous environment.
Materials:
-
This compound
-
EDC hydrochloride
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Ensure your amine-containing molecule is in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the desired molar excess of EDC and sulfo-NHS solutions in Activation Buffer.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add the freshly activated PEG-linker solution to your amine-containing molecule in the Conjugation Buffer.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or another appropriate chromatographic method to remove excess reagents and byproducts.
-
Protocol 2: Organic Solvent-Based Activation and Conjugation
This protocol is suitable for molecules soluble in organic solvents.
Materials:
-
This compound
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Anhydrous DMF or DCM
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Activation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 1 hour.
-
-
Conjugation:
-
In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated PEG-linker solution to the amine solution.
-
Add DIPEA (2-3 equivalents) as a non-nucleophilic base to facilitate the reaction.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography or preparative HPLC).
-
Data Presentation
The following tables summarize key parameters influencing the conjugation efficiency.
Table 1: Influence of pH on Reaction Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation | 4.5 - 6.0[1][3] | MES[1][3] | Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of EDC. |
| Conjugation | 7.0 - 8.5[1] | PBS, Borate[1] | Facilitates the nucleophilic attack of the primary amine on the NHS-ester. |
Table 2: General Recommendations for Molar Ratios
| Reactant | Molar Ratio (Linker:Amine) | Molar Ratio (EDC:Linker) | Molar Ratio (NHS:Linker) |
| Recommended | 10-20 : 1[4] | 2-5 : 1 | 1.2-2 : 1 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for this compound conjugation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.
References
preventing aggregation during protein PEGylation with Acid-PEG4-mono-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and resolve issues of protein aggregation during PEGylation with Acid-PEG4-mono-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it attach to a protein?
A1: this compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker. It contains a terminal carboxylic acid group and a protected mono-methyl ester at the other end. To conjugate this PEG to a protein, the carboxylic acid group must first be "activated" to make it reactive towards primary amines (e.g., the side chains of lysine (B10760008) residues or the N-terminus of the protein). This is typically a two-step process involving coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable, amine-reactive NHS ester.
Q2: What are the primary causes of protein aggregation during PEGylation with an acid-PEG linker?
A2: Protein aggregation during this process can arise from several factors:
-
Over-labeling: Covalent modification of too many surface lysines can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Intermolecular Cross-linking: Although less common with a monofunctional PEG, impurities or side reactions can potentially lead to cross-linking between protein molecules.
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can compromise protein stability. The EDC/NHS activation step itself can be a critical point for aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Loss of Stabilizing Charge: The activation of carboxyl groups on the protein surface by EDC neutralizes their negative charge. If these charges are crucial for maintaining protein solubility, their neutralization can lead to aggregation.[2]
-
Reagent Precipitation: Using a high molar excess of the PEG reagent or the coupling agents (EDC/NHS) can cause them to precipitate from the solution, which may co-precipitate the protein.[1][2]
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques are effective for detecting and quantifying protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method to separate monomers from dimers and larger aggregates based on their hydrodynamic radius. The appearance of new peaks eluting earlier than the main protein peak is indicative of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle diameter or the appearance of a population of larger particles suggests aggregation.
-
Visual Inspection and Turbidity: A simple, qualitative method is to visually inspect the solution for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a wavelength like 340 nm or 600 nm.
-
SDS-PAGE: Under non-reducing conditions, SDS-PAGE can reveal high molecular weight bands corresponding to covalent oligomers or aggregates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible Precipitation or Cloudiness During Activation Step | High EDC Concentration: Excessive EDC can sometimes cause protein precipitation.[2] | Reduce the molar excess of EDC used in the activation step. Perform a titration to find the optimal concentration. |
| Loss of Stabilizing Charge: Activation of protein's surface carboxyl groups neutralizes their charge, potentially leading to instability.[2] | Use Sulfo-NHS in place of NHS. The added sulfonate group helps maintain the solubility of the activated intermediate.[2] | |
| Suboptimal pH: The activation buffer pH (typically 5.0-6.0) might be too close to your protein's isoelectric point (pI), where it is least soluble. | Ensure the activation buffer pH is at least 1-1.5 units away from the protein's pI. If necessary, adjust the pH while maintaining efficiency for the EDC/NHS reaction. | |
| Visible Precipitation or Cloudiness After Adding Activated PEG | Over-labeling: Too many PEG molecules attached to the protein surface can alter its properties and cause aggregation. | Decrease the molar ratio of PEG-linker to protein. Perform a titration experiment with varying ratios (e.g., 5:1, 10:1, 20:1) to find the optimal degree of labeling. |
| High Protein Concentration: Proximity of protein molecules increases aggregation risk.[1] | Reduce the protein concentration for the conjugation reaction. A typical starting range is 1-5 mg/mL.[1] | |
| Incorrect Coupling Buffer pH: The coupling reaction is most efficient at pH 7.2-8.0, but this may not be optimal for your protein's stability. | Test a range of pH values for the coupling step (e.g., 7.0, 7.5, 8.0). Prioritize the pH that ensures protein stability, even if it slightly slows the reaction rate. | |
| Low PEGylation Efficiency (Low Yield) | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, losing activity.[2] | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.[2] |
| Hydrolysis of Activated PEG: The NHS-ester intermediate is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis.[2] | Perform the coupling step immediately after the activation and washing steps. Do not delay adding the protein to the activated PEG. | |
| Competing Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the protein for reaction with the activated PEG or EDC, respectively.[3] | Use non-amine, non-carboxylate buffers. For activation (pH 5-6), use MES buffer. For coupling (pH 7-8), use PBS or HEPES buffer.[2] | |
| Aggregation Observed Post-Purification or During Storage | Instability of the PEG-Protein Conjugate: The final conjugate may have different stability characteristics than the native protein. | Add stabilizing excipients to the final formulation buffer. Common examples include: • Sugars: 5-10% Sucrose or Trehalose • Amino Acids: 50-100 mM Arginine or Glycine • Surfactants: 0.01-0.05% Polysorbate 20 or 80 |
| Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce aggregation. | Aliquot the purified conjugate into single-use volumes and store at -80°C. Consider adding a cryoprotectant like 5-10% glycerol. |
Experimental Protocols
Protocol 1: Two-Step Aqueous PEGylation with this compound
This protocol describes the activation of the carboxylic acid on the PEG linker using EDC and Sulfo-NHS, followed by conjugation to the primary amines of the target protein.
Materials:
-
Target Protein in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Zeba™ Spin Desalting Columns or similar for buffer exchange
Procedure:
Step 1: Reagent Preparation
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in anhydrous DMSO or water immediately before use.
-
Dissolve the this compound in Activation Buffer to the desired concentration for the target molar excess (e.g., 20-fold molar excess over the protein).
-
Prepare the target protein at a concentration of 1-5 mg/mL in Coupling Buffer. If the protein is in an incompatible buffer, perform a buffer exchange into the Coupling Buffer.
Step 2: Activation of this compound
-
Combine the dissolved this compound with the EDC and Sulfo-NHS solutions. A common starting molar ratio is PEG:EDC:Sulfo-NHS of 1:2:5.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Removal of Excess Activation Reagents
-
Immediately following activation, remove excess EDC and Sulfo-NHS from the activated PEG linker. This is critical to prevent unwanted cross-linking of the target protein.
-
Use a desalting column equilibrated with Coupling Buffer to rapidly separate the activated PEG from the smaller molecules.
Step 4: Conjugation to Target Protein
-
Immediately add the purified, activated PEG-NHS ester to the protein solution.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
Step 5: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS esters.
Step 6: Purification of the PEGylated Protein
-
Purify the PEGylated protein conjugate from unreacted PEG and reaction byproducts using an appropriate method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Step 7: Analysis
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and estimate the degree of PEGylation.
-
Use SEC to confirm the purity of the conjugate and quantify the amount of remaining aggregate.
-
Perform a functional assay to determine the bioactivity of the PEGylated protein.
Visualizations
References
Technical Support Center: Optimizing EDC/NHS Coupling of Acid-PEG4-mono-methyl ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the efficiency of EDC/NHS coupling reactions involving Acid-PEG4-mono-methyl ester and amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the EDC/NHS reaction?
A1: The EDC/NHS coupling process involves two critical steps, each with a distinct optimal pH range for maximum efficiency. The initial activation of the carboxyl group on the this compound with EDC is most effective in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the newly formed NHS-ester with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2][3] For a two-step protocol, it is highly recommended to perform the activation step in a buffer such as MES at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][2]
Q2: Which buffers are recommended for EDC/NHS reactions, and which should be avoided?
A2: It is crucial to select buffers that do not contain competing functional groups like primary amines or carboxylates.[4][5]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice.[1][2][4][6]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common option.[1][2][7] Other suitable buffers include borate (B1201080) and HEPES.[1][2][5]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will actively compete with the intended reaction and should be avoided.[5][7]
Q3: How should I properly handle and store EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture, and improper handling can lead to a significant loss of activity.[6][8]
-
Storage: Store both EDC and NHS desiccated at -20°C.[9]
-
Handling: Before opening, always allow the reagent vials to equilibrate to room temperature to prevent moisture condensation.[6] Once opened, use the necessary amount promptly and reseal the vial tightly under dry conditions. For frequent use, consider preparing single-use aliquots to minimize exposure to ambient moisture.
Q4: What are common quenching reagents and when should they be used?
A4: Quenching is performed to stop the reaction by consuming any unreacted NHS esters. Common quenching reagents include hydroxylamine, Tris, glycine (B1666218), or ethanolamine.[4][10] Hydroxylamine is often added to a final concentration of 10-50 mM and hydrolyzes unreacted NHS esters.[1] Tris or glycine can be used at a final concentration of 20-50 mM.[10] It is important to note that while effective, primary amine-containing quenchers like Tris and glycine can also modify any remaining activated carboxyl groups.[11]
Troubleshooting Guide
This section addresses common issues encountered during the EDC/NHS coupling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Inactive Reagents: EDC and/or NHS have been compromised by moisture. | Purchase fresh reagents and store them properly in a desiccator at -20°C.[9] Always allow reagents to warm to room temperature before opening to prevent condensation.[6] Prepare solutions immediately before use.[5] |
| Suboptimal pH: Incorrect pH for either the activation or coupling step. | Verify the pH of your reaction buffers. Use a calibrated pH meter. For the two-step protocol, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1][2] | |
| Inappropriate Buffer: The chosen buffer contains interfering substances (e.g., primary amines or carboxylates). | Use recommended buffers such as MES for the activation step and PBS or Borate buffer for the coupling step.[1][4] Avoid Tris, glycine, and acetate (B1210297) buffers.[5][7] | |
| Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions. | Perform the reaction steps as quickly as possible. Adding NHS helps to form a more stable intermediate compared to the O-acylisourea intermediate formed by EDC alone.[10][12] | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents can cause the amine-containing protein to aggregate. | Ensure your protein is soluble and stable in the selected reaction buffers. A buffer exchange step prior to the reaction may be necessary to ensure compatibility. |
| High EDC Concentration: A large excess of EDC can sometimes lead to precipitation. | If you are observing precipitation while using a high molar excess of EDC, try reducing the concentration.[1] | |
| Significant Cross-linking and/or Aggregation of Product | Bifunctional Reactants: If the amine-containing molecule also possesses carboxyl groups, self-conjugation can occur. | A two-step protocol is highly recommended. First, activate the this compound with EDC/NHS, then purify the activated PEG-NHS ester to remove excess EDC and NHS before adding the amine-containing molecule.[6] |
| Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to unwanted side reactions. | Carefully control the molar ratio of your reactants. Optimize the ratio of activated PEG to the amine-containing molecule for your specific application.[2] |
Experimental Protocols
General Two-Step Protocol for EDC/NHS Coupling of this compound
This protocol provides a general guideline. Optimal conditions, particularly molar ratios and incubation times, should be determined empirically for each specific application.
1. Reagent Preparation:
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0.[5]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5.[10]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[2]
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
2. Activation of this compound:
-
Add a 2 to 5-fold molar excess of both EDC and NHS to the solution of this compound.[2][10]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[3][10]
3. Coupling to the Amine-Containing Molecule:
-
Immediately add the activated PEG-NHS ester solution to the solution containing the amine-containing molecule.
-
Alternatively, for better control and to minimize side reactions, adjust the pH of the activated PEG solution to 7.2-7.5 with Coupling Buffer before adding the amine-containing molecule.[2]
-
A starting point for the molar ratio of activated PEG to the amine-containing molecule can range from 1.5 to 10-fold excess, which should be optimized.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
4. Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[10]
-
Incubate for 15-30 minutes at room temperature.[10]
5. Purification of the Conjugate:
-
Remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[10]
6. Characterization:
-
Analyze the purified conjugate using appropriate methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.[10]
Visualizations
Caption: EDC/NHS reaction mechanism for this compound conjugation.
Caption: General experimental workflow for EDC/NHS coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Acid-PEG4-mono-methyl Ester in Bioconjugation
Welcome to the technical support center for Acid-PEG4-mono-methyl ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional PEG linker. Its primary application is in bioconjugation, where the carboxylic acid group can be activated to react with primary amines (e.g., on proteins or peptides), while the methyl ester provides a protected carboxyl group for subsequent, orthogonal deprotection and conjugation. The PEG4 spacer enhances solubility and reduces steric hindrance.[1]
Q2: Which amino acids does this compound primarily react with?
A2: After activation of its carboxylic acid group (typically to an N-hydroxysuccinimide or NHS ester), the reagent primarily reacts with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins and peptides.[2][3] This reaction forms a stable amide bond.
Q3: What are the potential side reactions when using activated this compound?
A3: The most common side reactions involve the acylation of other nucleophilic amino acid side chains. These include the hydroxyl groups of serine, threonine, and tyrosine, and to a lesser extent, the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine.[2][4][5] A significant competing reaction is the hydrolysis of the activated ester in aqueous solutions.
Q4: How does pH affect the reaction with amino acids?
Q5: Is the methyl ester group reactive during the initial conjugation?
A5: Under the typical mild conditions used for NHS-ester conjugations (pH 7.2-8.5, room temperature), the methyl ester is generally stable and unreactive.[7] Hydrolysis of the methyl ester to a carboxylic acid typically requires more stringent conditions, such as high pH and elevated temperatures, or enzymatic cleavage.[8][9]
Q6: How can I quantify the degree of PEGylation?
A6: The degree of PEGylation can be determined using several analytical techniques. Mass spectrometry (MALDI-TOF or LC-MS) is a direct method to measure the mass increase of the modified protein.[10] HPLC-based methods, such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC), can be used to separate and quantify the different PEGylated species.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the PEGylation of amino acids with activated this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No PEGylation Yield | 1. Inefficient activation of the carboxylic acid. 2. Hydrolysis of the activated NHS ester. 3. Suboptimal reaction pH for amine coupling. 4. Inactive protein/peptide. 5. Presence of primary amines in the buffer (e.g., Tris). | 1. Ensure EDC and NHS are fresh and anhydrous. Perform activation in an amine-free, slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0). 2. Use the activated PEG reagent immediately. Minimize the time the activated ester is in an aqueous solution before adding the protein. 3. After activation, adjust the pH of the reaction mixture to 7.2-8.5 for efficient coupling to primary amines. 4. Verify the integrity and concentration of your protein/peptide. 5. Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer for the conjugation step. |
| Non-specific Modification (Side Reactions) | 1. Reaction with serine, threonine, or tyrosine hydroxyl groups. 2. High molar excess of the PEG reagent. 3. Prolonged reaction time. | 1. Lower the reaction pH to 7.2-7.5 to favor reaction with amines over hydroxyl groups. Consider a post-reaction treatment with hydroxylamine (B1172632) to cleave the less stable ester bonds formed with hydroxyl groups, while leaving the more stable amide bonds intact. 2. Optimize the molar ratio of the PEG reagent to the protein/peptide. Start with a lower molar excess. 3. Reduce the reaction time and monitor the progress using HPLC or SDS-PAGE. |
| Protein Precipitation during Reaction | 1. Poor solubility of the protein or the PEGylated product. 2. The pH of the reaction is near the isoelectric point (pI) of the protein. | 1. Perform the reaction at a lower protein concentration. Consider adding solubility-enhancing agents like arginine or glycerol. 2. Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein. |
| Heterogeneous Product Mixture | 1. Multiple accessible lysine residues on the protein surface. 2. A combination of N-terminal and lysine modification. 3. Presence of both desired amide linkages and undesired ester linkages from side reactions. | 1. This is an inherent challenge with amine-reactive chemistry. To achieve site-specific PEGylation, consider protein engineering to introduce a unique reactive site (e.g., a cysteine residue) and use a thiol-reactive PEG linker. 2. To favor N-terminal modification, the reaction can be carried out at a lower pH (around 7.0), where the N-terminal amine is more nucleophilic than the lysine side chains. 3. Analyze the product by mass spectrometry to identify the different species. Use the troubleshooting steps for non-specific modification to minimize side reactions. |
| Hydrolysis of the Methyl Ester | 1. Exposure to high pH or temperature during storage or subsequent reaction steps. | 1. Store the PEGylated conjugate at a neutral or slightly acidic pH. Avoid prolonged exposure to basic conditions or high temperatures if the methyl ester is intended for future use. |
Quantitative Data Summary
While precise reaction rates can vary depending on the specific protein and reaction conditions, the following table provides a semi-quantitative overview of the relative reactivity of activated NHS esters with different amino acid side chains.
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity (Approximate) | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | +++++ | Amide | Very Stable |
| N-terminus | α-Amino (-NH₂) | +++++ | Amide | Very Stable |
| Cysteine | Sulfhydryl (-SH) | +++ | Thioester | Labile |
| Tyrosine | Phenolic Hydroxyl (-OH) | ++ | Ester | Labile |
| Serine / Threonine | Aliphatic Hydroxyl (-OH) | + | Ester | Labile |
Note: The reactivity is highly pH-dependent. The order shown is a general trend under typical bioconjugation conditions (pH 7.2-8.5).
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a protein containing primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be PEGylated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use (e.g., 10 mg/mL).
-
Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5-fold molar excess of EDC and NHS from their respective stock solutions.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess PEG reagent and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE, HPLC (SEC and/or RP-HPLC), and mass spectrometry to determine the degree of PEGylation and identify any side products.
-
Protocol 2: Analysis of PEGylation by Mass Spectrometry
This protocol provides a general workflow for analyzing the products of a PEGylation reaction using LC-MS.
Procedure:
-
Sample Preparation:
-
After the conjugation reaction and purification, dilute a small aliquot of the PEGylated protein to a suitable concentration for mass spectrometry analysis (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase liquid chromatography (RP-LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the protein and its PEGylated forms from the column.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the molecular weights of the different species.
-
Calculate the mass shift for each modification. The expected mass of the added this compound is approximately 308.33 Da.
-
Mass Shift Calculation for N-acylation (Lysine or N-terminus):
-
The reaction is a condensation, so a molecule of water (18.02 Da) is lost.
-
Expected mass shift = Mass of this compound - Mass of H₂O = 308.33 - 18.02 = 290.31 Da .
-
-
Mass Shift Calculation for O-acylation (Serine or Threonine):
-
The reaction is also a condensation with the loss of water.
-
Expected mass shift = Mass of this compound - Mass of H₂O = 308.33 - 18.02 = 290.31 Da .
-
-
While the mass shift is the same, the location of the modification can be determined by peptide mapping (digesting the protein and analyzing the resulting peptides by MS/MS).
-
Visualizations
Caption: Experimental workflow for the two-step PEGylation of a protein.
Caption: Potential reaction pathways of activated this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methyl Esters [organic-chemistry.org]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm successful conjugation of Acid-PEG4-mono-methyl ester
Welcome to the Technical Support Center. This guide provides detailed information for researchers, scientists, and drug development professionals on how to confirm the successful conjugation of Acid-PEG4-mono-methyl ester to a target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest check to see if my protein PEGylation reaction might have worked?
A1: The simplest initial check is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A successful conjugation will result in a noticeable increase in the apparent molecular weight of the PEGylated protein, causing it to migrate slower than the unmodified protein.[1] The band corresponding to the PEGylated product may also appear broader due to the heterogeneity of the PEG polymer, although this compound is a discrete compound which should result in a sharper band than polydisperse PEGs.
Q2: How can I definitively confirm that the this compound is covalently attached to my molecule?
A2: Mass Spectrometry (MS) is the gold standard for unambiguous confirmation.[2] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can precisely measure the mass of the conjugate.[3] A successful conjugation will show a mass increase corresponding to the mass of the PEG linker minus the mass of a water molecule.
Q3: What analytical technique is best for separating the PEGylated product from unreacted starting materials?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separation.[]
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on size. The larger PEGylated conjugate will elute earlier than the smaller, unconjugated molecule.[3][5]
-
Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity. PEGylation typically reduces the hydrophobicity of a molecule, causing the conjugate to elute earlier than the unmodified molecule.[6][7]
Q4: Can I use NMR to confirm conjugation?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. It can be used to confirm the structure of the this compound linker before the reaction.[8][9] After conjugation, ¹H NMR can detect the characteristic repeating ethylene (B1197577) oxide protons (~3.6 ppm) of the PEG chain in the purified conjugate, confirming its presence.[10][11]
Q5: My conjugation reaction involves activating the carboxylic acid of the PEG linker. How does this affect confirmation?
A5: When using activating reagents like EDC/NHS to form an amide bond with an amine on your target molecule, you can use Fourier-Transform Infrared (FTIR) Spectroscopy. A successful reaction can be confirmed by the disappearance of the NHS-ester peaks (around 1739, 1781, and 1809 cm⁻¹) and the appearance of a new amide bond peak (~1650 cm⁻¹).[12] The prominent C-O-C ether peak from the PEG backbone (~1100 cm⁻¹) will also be present in the final product.[13][14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions & Analysis |
| No PEGylated product observed on SDS-PAGE or MS. | 1. Inefficient Carboxylic Acid Activation: The carboxylic acid on the PEG linker was not properly activated (e.g., with EDC/NHS).2. Incorrect Reaction pH: The pH of the reaction buffer was too low for the target amine to be sufficiently nucleophilic, or too high, causing rapid hydrolysis of the activated ester.[15][16]3. Competing Nucleophiles: The reaction buffer contained primary amines (e.g., Tris, glycine) which competed with the target molecule.[16]4. Degraded Reagents: The PEG linker or activating agents have degraded due to improper storage. | 1. Verify Activation: Confirm the structure and purity of your activated PEG linker before the main reaction.2. Optimize pH: For reactions with primary amines (e.g., lysine), maintain a pH between 7.0 and 9.0. A common starting point is pH 8.3.[16][17]3. Use Non-Amine Buffers: Switch to a non-competing buffer like phosphate, borate, or HEPES.[16]4. Use Fresh Reagents: Ensure reagents are fresh and have been stored under the recommended dry, cold conditions.[18] |
| Low yield of PEGylated product. | 1. Insufficient Molar Excess of PEG: The ratio of PEG linker to the target molecule was too low to drive the reaction to completion.2. Short Reaction Time: The incubation time was not long enough for the reaction to proceed sufficiently.3. Hydrolysis of Activated PEG: In aqueous buffers, the activated ester (e.g., NHS-ester) is susceptible to hydrolysis, reducing its availability to react with the target.[16] | 1. Increase PEG Concentration: Increase the molar excess of the PEG reagent. A 10 to 20-fold molar excess is a common starting point.[6]2. Extend Reaction Time: Increase the incubation time (e.g., from 1 hour to 4 hours or overnight at 4°C).[1]3. Prompt Use: Use the activated PEG reagent immediately after preparation. |
| Multiple PEGylation products observed in MS/HPLC. | 1. Multiple Reactive Sites: The target molecule (e.g., a protein) has multiple reactive sites (e.g., several lysine (B10760008) residues) available for conjugation.[19]2. Reaction Conditions Too Harsh: High pH or long reaction times can sometimes lead to less specific modifications. | 1. Control Stoichiometry: Reduce the molar excess of the PEG reagent to favor mono-PEGylation.2. Site-Directed Mutagenesis: If a specific conjugation site is desired, modify the protein to have a unique reactive handle.3. Optimize pH: Lower the pH slightly to favor conjugation at the most reactive site (e.g., the N-terminus over lysine residues).[15] |
| Broad peaks in HPLC chromatogram. | 1. Polydispersity of PEG: This is common with traditional PEGs but should be minimal with a discrete linker like this compound.2. Positional Isomers: If conjugation occurs at different sites on the molecule, these isomers may have slightly different retention times, leading to peak broadening.[7]3. On-Column Aggregation: The PEGylated product may be aggregating on the column. | 1. Confirm Linker Purity: Ensure your this compound is of high purity (>95%).[20]2. Optimize Gradient: Use a shallower gradient in RP-HPLC to improve the resolution of any isomers.[6]3. Method Development: Modify mobile phase composition or temperature. |
Quantitative Data Summary
Successful covalent conjugation of a single this compound molecule via an amide bond results in a specific and predictable mass increase.
| Parameter | Value | Notes |
| Molecular Formula of Linker | C₁₃H₂₄O₈ | [18] |
| Molecular Weight (MW) of Linker | 308.33 g/mol | [18][20] |
| Mass of Water (H₂O) Lost in Amide Condensation | 18.015 g/mol | N/A |
| Expected Mass Increase (Monoisotopic) | 290.1318 Da | Calculated as (Exact Mass of Linker) - (Exact Mass of H₂O). This is the value to look for in high-resolution MS. |
| Expected Mass Increase (Average) | 290.315 Da | Calculated as (MW of Linker) - (MW of H₂O). This is a reliable indicator for lower-resolution MS.[21] |
Experimental Protocols & Workflows
General Workflow for Conjugation and Confirmation
The overall process involves reacting the activated PEG linker with the target molecule, purifying the resulting conjugate, and then using a suite of analytical techniques to confirm success.
Protocol 1: Confirmation by LC-MS
This is the most definitive method for confirming conjugation and determining the degree of PEGylation.[21]
-
Sample Preparation:
-
Purify the conjugation reaction mixture using SEC or RP-HPLC to isolate the PEGylated product.
-
Buffer exchange the purified conjugate into a volatile buffer suitable for MS (e.g., 10mM ammonium (B1175870) acetate).[21]
-
Prepare a control sample of the unconjugated target molecule in the same buffer.
-
-
LC Separation:
-
Inject the sample onto an LC system coupled to the mass spectrometer.
-
Use a reversed-phase column (e.g., C4 or C8) suitable for proteins or the specific target molecule.[5]
-
Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
-
MS Analysis (ESI-Q-TOF):
-
Data Interpretation:
-
Compare the deconvoluted mass of the product to the control.
-
A successful mono-PEGylation will show a mass shift of +290.3 Da.
-
The presence of peaks at +580.6 Da (2 x 290.3) would indicate di-PEGylation, and so on.
-
Protocol 2: Purity Assessment by RP-HPLC
This method is excellent for determining the purity of the conjugate and quantifying the amount of remaining unconjugated material.[6]
-
System Setup:
-
Use a reversed-phase column (Jupiter® 300 C4 is often effective for PEGylated proteins).[6]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Analysis:
-
Inject the quenched reaction mixture.
-
Run a shallow linear gradient, for example, 5-65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile with a UV detector at 214 nm or 280 nm.[6]
-
-
Data Interpretation:
-
The PEGylated conjugate, being more hydrophilic, will typically elute earlier than the more hydrophobic, unmodified target molecule.
-
Integrate the peak areas to calculate the percentage of conjugated product versus unreacted starting material, giving an indication of reaction efficiency and product purity.
-
Troubleshooting Logic Diagram
This diagram outlines a logical flow for troubleshooting a failed or inefficient conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 18. medkoo.com [medkoo.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. precisepeg.com [precisepeg.com]
- 21. enovatia.com [enovatia.com]
- 22. sciex.com [sciex.com]
- 23. ingenieria-analitica.com [ingenieria-analitica.com]
purification strategies to remove unreacted Acid-PEG4-mono-methyl ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to remove unreacted Acid-PEG4-mono-methyl ester and similar PEGylation reagents from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a carboxylic acid group at one end and a mono-methyl ester at the other, separated by a 4-unit PEG chain.[1][2] The carboxylic acid group can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][3] This process is known as PEGylation. Common applications include:
-
Increasing the hydrodynamic size of molecules: This can extend the in-vivo half-life of therapeutic proteins by reducing renal clearance.[4][5]
-
Improving solubility: PEGylation can enhance the solubility of hydrophobic molecules in aqueous solutions.[5][6]
-
Reducing immunogenicity: The PEG chain can shield antigenic epitopes on a protein, reducing its potential to elicit an immune response.[5][6]
-
Creating PROTACs: It can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[]
Q2: What are the common impurities in my reaction mixture after a PEGylation reaction with this compound?
After a PEGylation reaction, your mixture will likely contain:
-
The desired PEGylated product (your molecule of interest conjugated to the PEG linker).
-
Unreacted this compound.
-
The unreacted molecule (protein, peptide, etc.).
-
Byproducts of the activation chemistry (e.g., N-hydroxysuccinimide if using NHS esters).
-
Aggregates of the PEGylated product or the starting protein.
Q3: Why is it crucial to remove unreacted PEG reagents?
Removal of unreacted PEG reagents is critical for several reasons:
-
Accurate characterization: Excess PEG can interfere with analytical techniques used to characterize the PEGylated product, such as mass spectrometry and chromatography, making it difficult to determine the degree of PEGylation.[8]
-
Purity of the final product: For therapeutic applications, high purity is essential to ensure safety and efficacy. Unreacted reagents are considered impurities.
-
Functional assays: Free PEG can potentially interfere with in-vitro and in-vivo functional assays.
-
Regulatory requirements: Regulatory agencies require well-characterized and highly pure biopharmaceutical products.
Troubleshooting Guide: Purification Strategies
This guide provides an overview of common techniques to remove unreacted this compound.
Issue: High concentration of unreacted this compound in the reaction mixture.
Solution 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This is one of the most effective and commonly used methods for removing unreacted PEG linkers.[] SEC separates molecules based on their hydrodynamic radius (size). Since the PEGylated product is significantly larger than the unreacted PEG linker, they will elute at different times.
-
Principle: Molecules are passed through a column packed with porous beads. Larger molecules cannot enter the pores and elute first, while smaller molecules enter the pores and have a longer path, thus eluting later.
-
Advantages: Efficient separation of molecules with significant size differences. Can be performed under native conditions, preserving the integrity of the PEGylated protein.
-
Disadvantages: Can be time-consuming for large sample volumes. Resolution may be limited if the size difference between the desired product and impurities is small.
Solution 2: Dialysis
Dialysis is a straightforward technique for removing small molecules from a solution of larger molecules.
-
Principle: A semi-permeable membrane with a specific molecular weight cut-off (MWCO) is used. The reaction mixture is placed inside the dialysis tubing, and the tubing is placed in a large volume of buffer. Smaller molecules, like the unreacted PEG linker (MW ~308.33 g/mol for this compound), will pass through the membrane into the buffer, while the larger PEGylated product is retained.[2]
-
Advantages: Simple and requires minimal specialized equipment. Gentle on the sample.
-
Disadvantages: Can be a slow process. The efficiency of removal depends on the MWCO of the membrane and the volume of the dialysis buffer. It may not be effective for removing larger unreacted PEG reagents.
Solution 3: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. This technique is particularly useful for separating the PEGylated product from the unreacted protein and can also help in removing the unreacted PEG linker if it has a different charge state.
-
Principle: The PEGylation of a protein can alter its surface charge by masking charged residues like lysine.[] This change in charge can be exploited to separate the PEGylated protein from the unreacted protein using an IEX column. Unreacted this compound, being acidic, will have a negative charge at neutral pH and can be separated from positively charged or neutral species.
-
Advantages: High resolving power, capable of separating species with small differences in charge. Can be used for both purification and analysis.
-
Disadvantages: Requires careful optimization of buffer pH and salt concentration. The PEG chain itself can sometimes shield the charges on the protein, affecting separation.[]
Solution 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. While PEG is hydrophilic, the molecule it is attached to may have hydrophobic regions, and the addition of the PEG chain will alter the overall hydrophobicity.
-
Principle: Molecules in the mobile phase are passed through a column with a non-polar stationary phase. More hydrophobic molecules will interact more strongly with the stationary phase and elute later.
-
Advantages: High resolution and sensitivity. Can be used for both purification and quantification.
-
Disadvantages: The organic solvents and acidic conditions used in RP-HPLC can denature proteins.
Quantitative Data Summary
The efficiency of each purification method can vary depending on the specific reaction conditions and the properties of the molecules involved. The following table provides a general comparison.
| Purification Method | Principle of Separation | Typical Efficiency for Unreacted PEG Removal | Key Considerations |
| Size Exclusion Chromatography (SEC) | Molecular Size | > 95% | Optimal for significant size differences. |
| Dialysis | Molecular Weight Cut-Off | > 90% | MWCO of the membrane is critical. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Variable | Dependent on the charge difference between species. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Variable | Potential for sample denaturation. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated product and the unreacted PEG.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Loading: Load the reaction mixture onto the column. The volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other appropriate methods to identify the fractions containing the purified PEGylated product and those containing the unreacted PEG.
Protocol 2: Purification by Dialysis
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but larger than the unreacted this compound (MW ~308.33 g/mol ). A 1 kDa or 2 kDa MWCO membrane is typically suitable.
-
Sample Preparation: Place your reaction mixture inside the dialysis tubing and seal it securely.
-
Dialysis: Immerse the sealed dialysis tubing in a large volume of a suitable buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted PEG.
-
Sample Recovery: Recover the purified sample from the dialysis tubing.
Visualizations
Caption: Overview of purification workflows.
Caption: SEC purification workflow.
Caption: Dialysis purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
stability issues of Acid-PEG4-mono-methyl ester in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acid-PEG4-mono-methyl ester in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for this compound in aqueous buffers is the hydrolysis of the methyl ester bond. This reaction cleaves the ester, yielding the corresponding carboxylic acid and methanol. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of the methyl ester bond?
A2: The methyl ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, the ester is most stable at a slightly acidic to neutral pH (around pH 4-6). Under strongly acidic (below pH 4) or, more significantly, basic (above pH 8) conditions, the rate of hydrolysis increases substantially. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for simple esters.
Q3: What is the impact of temperature on the stability of this compound in aqueous buffers?
A3: As with most chemical reactions, the rate of hydrolysis of the methyl ester increases with temperature. For every 10°C increase in temperature, the reaction rate can be expected to approximately double. Therefore, to minimize degradation, it is crucial to store aqueous solutions of this compound at low temperatures.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To ensure maximum stability, aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at 2-8°C for no longer than a few days, ideally in a buffer with a slightly acidic to neutral pH (e.g., pH 5-6). For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize hydrolysis. However, repeated freeze-thaw cycles should be avoided.
Q5: What are the degradation products of this compound in aqueous buffers?
A5: The primary degradation product resulting from the hydrolysis of the methyl ester is the corresponding dicarboxylic acid (Acid-PEG4-Acid) and methanol.
Q6: How can I monitor the stability of my this compound solution?
A6: The stability of the compound in your aqueous buffer can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector like a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometer (MS).[1] These methods can separate the intact this compound from its degradation products, allowing for quantification of the degradation over time.
Troubleshooting Guide
Problem: I am observing a significant drop in the pH of my buffered solution containing this compound over time.
-
Possible Cause: This is likely due to the hydrolysis of the methyl ester, which releases a carboxylic acid group. The generation of this acidic degradation product will lower the pH of the solution, especially if the buffer capacity is insufficient.
-
Solution:
-
Increase the buffering capacity of your solution.
-
Prepare fresh solutions immediately before use.
-
Store any stock solutions at a lower temperature and for a shorter duration.
-
Use a buffer with a pKa closer to the desired storage pH for better buffering performance.
-
Problem: The biological activity of my PEGylated molecule is lower than expected or decreases over time.
-
Possible Cause: If the conjugation reaction was performed in a buffer where the this compound is unstable, a significant portion of the linker may have hydrolyzed to the di-acid form. This di-acid can compete with the desired mono-acid linker in the conjugation reaction, leading to undesired cross-linking or lower conjugation efficiency.
-
Solution:
-
Ensure the pH of your conjugation buffer is optimal for both the reaction and the stability of the linker. A pH range of 5-6 is a good starting point for minimizing linker hydrolysis while still allowing for efficient conjugation to amine groups (with appropriate activation).
-
Analyze the purity of your this compound before use to ensure it has not degraded during storage.
-
Problem: I am seeing batch-to-batch variability in my experimental results.
-
Possible Cause: Inconsistent storage conditions or age of the this compound stock solutions can lead to varying degrees of hydrolysis. This will result in different effective concentrations of the active linker in each experiment.
-
Solution:
-
Implement a strict protocol for the preparation and storage of your linker solutions.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Always prepare fresh working solutions from a new aliquot for each experiment.
-
Routinely check the purity of your stock solutions using HPLC.
-
Quantitative Stability Overview
The following table provides a qualitative summary of the expected stability of the methyl ester bond in this compound under various conditions. The stability is inversely proportional to the rate of hydrolysis.
| Temperature | pH 2-4 (Acidic) | pH 5-7 (Neutral) | pH 8-10 (Basic) |
| 4°C | Moderate Stability | High Stability | Low Stability |
| 25°C (Room Temp) | Low Stability | Moderate Stability | Very Low Stability |
| 37°C | Very Low Stability | Low Stability | Extremely Low Stability |
Experimental Protocol: Stability Analysis by HPLC
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer.
Objective: To quantify the degradation of this compound over time at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate, acetate, or citrate (B86180) buffer)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 reversed-phase column and a suitable detector (e.g., CAD, ELSD, or MS)
Procedure:
-
Solution Preparation:
-
Prepare the desired aqueous buffer at the target pH.
-
Dissolve a known concentration of this compound in the buffer to prepare the study solution. A typical starting concentration is 1 mg/mL.
-
-
Incubation:
-
Divide the study solution into aliquots in sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., water bath or incubator) set to the desired study temperature.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
If the samples are not analyzed immediately, quench the degradation by freezing them at -80°C.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase system such as:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample from each time point.
-
Run the gradient to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact compound and its degradation products based on retention times (and mass-to-charge ratio if using an MS detector).
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage of the intact compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact compound versus time to determine the degradation rate.
-
Visualizations
Caption: Hydrolysis pathways of this compound.
References
Validation & Comparative
Characterizing Acid-PEG4-mono-methyl Ester Conjugates: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of two primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of molecules conjugated with Acid-PEG4-mono-methyl ester, a discrete polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of sophisticated bioconjugates like Proteolysis Targeting Chimeras (PROTACs).
The this compound linker offers a defined chain length, which simplifies analysis compared to traditional polydisperse PEG reagents.[1] Mass spectrometry is an indispensable tool for confirming the successful conjugation, determining the molecular weight, and elucidating the structure of these conjugates. This guide presents a comparative overview of ESI and MALDI mass spectrometry, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy.
Quantitative Performance Comparison: ESI-MS vs. MALDI-MS
The choice between ESI-MS and MALDI-MS often depends on the specific analytical requirements, such as the nature of the conjugate, the complexity of the sample matrix, and the desired quantitative information. Below is a summary of key performance metrics for each technique based on the analysis of PEGylated molecules and similar bioconjugates.
| Performance Metric | Electrospray Ionization Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Key Considerations for this compound Conjugates |
| Ionization Principle | Soft ionization of analytes in solution, often producing multiply charged ions. | Soft ionization of analytes co-crystallized with a matrix, typically generating singly charged ions. | The smaller size of this compound conjugates makes them amenable to both techniques. ESI may produce a few charge states, while MALDI will likely yield a dominant singly charged ion. |
| Coupling to Separation | Readily coupled with liquid chromatography (LC) for online separation of complex mixtures (LC-MS). | Can be coupled with LC, but it is an offline process requiring fraction collection and spotting. | For complex reaction mixtures containing unreacted starting materials and byproducts, the online separation capability of LC-ESI-MS is highly advantageous. |
| Sensitivity | High sensitivity, with detection limits often in the picomolar to femtomolar range. | Also highly sensitive, capable of detecting samples in the low femtomole to attomole range. | Both techniques offer excellent sensitivity for detecting trace amounts of conjugates. |
| Resolution | High-resolution mass analyzers (e.g., Orbitrap, FT-ICR) can provide excellent mass accuracy and resolve isotopic patterns. | Time-of-Flight (TOF) analyzers are common, offering good resolution, which can be further enhanced with reflectron technology. | High resolution is beneficial for confirming the elemental composition of the conjugate and identifying any modifications. |
| Tolerance to Salts/Buffers | Low tolerance; salts and non-volatile buffers can suppress ionization and contaminate the instrument. | Higher tolerance to salts and buffers compared to ESI, although excessive amounts can still interfere with crystallization and ionization. | Sample preparation to remove salts is more critical for ESI-MS analysis. |
| Throughput | Moderate to high, especially with autosamplers and rapid LC gradients. | High throughput is a key advantage, as multiple samples can be spotted on a single target plate and analyzed rapidly. | For screening multiple conjugation reactions or conditions, MALDI-MS offers a faster workflow. |
| Data Complexity | Can be complex due to the presence of multiple charge states, requiring deconvolution algorithms to determine the neutral mass. | Generally simpler spectra with predominantly singly charged ions, making data interpretation more straightforward. | The defined nature of the this compound linker simplifies spectra from both techniques compared to polydisperse PEGs. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for the analysis of this compound conjugates using LC-ESI-MS and MALDI-TOF-MS.
LC-ESI-MS/MS Protocol for an this compound Conjugate
This protocol is suitable for the quantitative analysis and structural confirmation of a small molecule conjugated with the this compound linker, such as a PROTAC.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
If the sample is in a complex matrix (e.g., reaction mixture, biological fluid), perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances. For plasma samples, a protein precipitation with a 3:1 ratio of cold acetonitrile is a common starting point.[2]
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column with a particle size of 1.7-2.1 µm is suitable for small molecule separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 100-2000.
-
MS/MS Fragmentation: For structural confirmation, perform collision-induced dissociation (CID) on the precursor ion of the conjugate. The collision energy will need to be optimized for the specific conjugate but typically ranges from 15-40 eV.
MALDI-TOF-MS Protocol for an this compound Conjugate
This protocol is suitable for rapid screening and molecular weight determination of an this compound conjugate.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., acetonitrile/water 1:1 v/v with 0.1% TFA) to a concentration of approximately 10-100 pmol/µL.[3]
2. Matrix Selection and Preparation:
-
For small molecules and PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.[4]
-
Prepare a saturated solution of CHCA in acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid (TFA).[3]
3. Target Plate Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.[4]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[3]
-
Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.[3]
4. Mass Spectrometry (MS) Parameters:
-
Ion Source: MALDI.
-
Mode: Positive ion reflector mode for higher resolution and mass accuracy.
-
Laser: Nitrogen laser (337 nm). The laser intensity should be optimized to be slightly above the ionization threshold to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
Mass Range: m/z 100-3000.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses in the range of the analyte.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the characterization of this compound conjugates using LC-ESI-MS and MALDI-TOF-MS.
References
A Researcher's Guide to Quantifying Protein PEGylation with Acid-PEG4-mono-methyl ester
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical quality attribute for ensuring the efficacy and safety of biotherapeutics. This guide provides a comprehensive comparison of analytical methods for quantifying the degree of PEGylation using Acid-PEG4-mono-methyl ester, a discrete polyethylene (B3416737) glycol (PEG) reagent. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative PEGylation reagents.
Introduction to PEGylation and the Role of this compound
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve drug solubility, extend circulating half-life, and reduce immunogenicity. The extent of PEGylation, or the number of PEG molecules attached to a protein, directly influences these properties. Therefore, precise and robust analytical methods for its quantification are paramount.
This compound is a discrete PEG (dPEG®) reagent with a defined molecular weight of 308.32 g/mol .[1][2][3] Unlike traditional polydisperse PEGs, its homogeneity allows for more precise characterization of PEGylated proteins, leading to a more consistent product profile. This guide focuses on methods to quantify the degree of PEGylation achieved with this specific reagent and compares its performance with other amine-reactive PEGylation agents.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to determine the degree of PEGylation. The choice of method depends on factors such as the required precision, sample throughput, and available instrumentation. Here, we compare four common methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and colorimetric assays for primary amine quantification.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each analytical method for determining the degree of PEGylation.
| Feature | MALDI-TOF MS | SEC-MALS | ¹H NMR Spectroscopy | Colorimetric Assays (TNBS/Ninhydrin) |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on hydrodynamic volume and measures light scattering to determine molar mass. | Measures the resonance of protons in a magnetic field to identify and quantify molecules. | Measures the change in absorbance after a chemical reaction with free primary amines. |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species, mass of conjugates.[4] | Average molar mass of conjugates, degree of PEGylation, presence of aggregates.[5] | Average degree of PEGylation.[6][7] | Indirect measure of the degree of PEGylation by quantifying remaining free amines.[8] |
| Sample Requirement | Low (pmol to fmol) | Moderate (µg) | High (mg) | Moderate (µg) |
| Throughput | High | Moderate | Low | High |
| Precision | High | High | Moderate to High | Moderate |
| Advantages | High sensitivity, speed, provides detailed mass information.[9] | Can detect and quantify aggregates, provides absolute molar mass. | Non-destructive, provides structural information.[10] | Simple, inexpensive, high throughput.[8] |
| Limitations | Signal suppression can occur, may not be suitable for highly heterogeneous samples.[11] | Requires accurate dn/dc values, may not resolve species with similar hydrodynamic volumes. | Lower sensitivity, requires high sample concentration and purity. | Indirect measurement, can be affected by interfering substances. |
In-Depth Look at Analytical Techniques and Experimental Protocols
MALDI-TOF Mass Spectrometry
Principle: MALDI-TOF MS is a powerful technique that provides a direct measurement of the molecular weight of the intact protein and its PEGylated forms. The mass difference between the unmodified protein and the PEGylated species corresponds to the mass of the attached PEG molecules. Due to the discrete nature of this compound (308.32 Da), each PEGylation event will result in a mass shift of this specific value.
Experimental Protocol:
-
Sample Preparation:
-
Mix the PEGylated protein sample (typically 1-10 pmol/µL in a suitable buffer like 0.1% TFA) with a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA) in a 1:1 ratio.[4]
-
-
Target Spotting:
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air-dry at room temperature.[4]
-
-
Data Acquisition:
-
Acquire mass spectra in linear positive ion mode using a MALDI-TOF mass spectrometer. The laser energy should be optimized to achieve good signal-to-noise ratio without causing fragmentation.[12]
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more this compound molecules attached.
-
The degree of PEGylation is determined by calculating the mass difference between the peaks. The average degree of PEGylation can be calculated based on the relative intensities of the peaks.
-
Expected Data:
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Protein | X | X |
| Mono-PEGylated | X + 308.32 | X + 308 |
| Di-PEGylated | X + 616.64 | X + 617 |
| Tri-PEGylated | X + 924.96 | X + 925 |
(Note: X represents the mass of the unmodified protein. Observed masses may vary slightly due to instrument calibration and resolution.)
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as those with a higher degree of PEGylation, elute earlier. MALS detection then allows for the determination of the absolute molar mass of the eluting species without relying on column calibration with standards.[13]
Experimental Protocol:
-
System Setup:
-
Equilibrate an SEC column (e.g., TSKgel G4000SWXL) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) at a constant flow rate (e.g., 0.5 mL/min).[14]
-
-
Sample Injection:
-
Inject a known concentration of the PEGylated protein sample onto the column.
-
-
Data Acquisition:
-
Monitor the elution profile using UV, refractive index (RI), and MALS detectors connected in series.
-
-
Data Analysis:
-
The data from all three detectors are used to calculate the molar mass of each eluting peak. The degree of PEGylation for each species can be determined by subtracting the known molar mass of the protein from the measured molar mass of the conjugate and dividing by the molar mass of the PEG reagent.[5][14]
-
Expected Data:
| Elution Peak | Retention Time (min) | Molar Mass (kDa) | Calculated Degree of PEGylation |
| Aggregate | 8.5 | >150 | - |
| Di-PEGylated | 10.2 | Protein MW + (2 * 0.308) | 2 |
| Mono-PEGylated | 11.5 | Protein MW + 0.308 | 1 |
| Unmodified Protein | 12.8 | Protein MW | 0 |
(Note: Retention times and molar masses are exemplary and will vary depending on the protein, column, and running conditions.)
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of the characteristic PEG proton signals (the repeating ethylene (B1197577) oxide units) to the integral of specific, well-resolved proton signals from the protein.
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify the characteristic sharp singlet peak for the methylene (B1212753) protons of the PEG backbone (around 3.6 ppm).[15]
-
Identify a well-resolved peak corresponding to a known number of protons on the protein (e.g., aromatic protons).
-
Calculate the average degree of PEGylation by comparing the integrated areas of the PEG and protein signals, normalized to the number of protons they represent and the protein concentration.[6]
-
Expected Data:
| Sample | Protein Concentration (mg/mL) | Integral of PEG Signal | Integral of Protein Signal | Calculated Degree of PEGylation |
| Batch 1 | 5.0 | 10.2 | 1.5 | 1.8 |
| Batch 2 | 5.2 | 15.8 | 1.6 | 2.7 |
| Batch 3 | 4.8 | 5.1 | 1.4 | 1.0 |
(Note: The specific protein signal and its corresponding number of protons must be known.)
Colorimetric Assays for Primary Amine Quantification
Principle: These are indirect methods that quantify the number of free primary amino groups (e.g., on lysine (B10760008) residues and the N-terminus) remaining after the PEGylation reaction. A decrease in the number of free amines corresponds to an increase in the degree of PEGylation. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) and ninhydrin (B49086) assays are commonly used.[8]
Experimental Protocol (TNBS Assay):
-
Reaction Setup:
-
To 0.5 mL of the PEGylated protein solution (0.1-1 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5), add 0.25 mL of 0.01% (w/v) TNBS solution.[8]
-
-
Incubation:
-
Incubate the mixture at 37°C for 2 hours.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 345 nm.[8]
-
-
Data Analysis:
-
A standard curve is generated using a known concentration of an amine-containing standard (e.g., glycine). The number of free amines in the PEGylated sample is determined by comparing its absorbance to the standard curve. The degree of PEGylation is then calculated by subtracting the number of remaining free amines from the total number of available amines on the unmodified protein.
-
Expected Data:
| Degree of PEGylation (from a primary method) | Absorbance at 345 nm | Calculated % Free Amines Remaining |
| 0 (Unmodified) | 0.85 | 100% |
| 1 | 0.62 | 73% |
| 2 | 0.41 | 48% |
| 3 | 0.23 | 27% |
(Note: Absorbance values are exemplary and depend on the protein and assay conditions.)
Comparison with Alternative Amine-Reactive PEGylation Reagents
This compound is typically activated (e.g., via EDC/NHS chemistry) to react with primary amines. Several other classes of amine-reactive PEGylation reagents are available, each with distinct properties.
| Reagent Class | Example | Reactive Group | Key Features |
| NHS Esters | m-PEG-Succinimidyl Propionate (m-PEG-SPA) | N-Hydroxysuccinimide ester | Highly reactive with primary amines at pH 7-9, forms a stable amide bond.[16][17] |
| Sulfo-NHS Esters | m-PEG-Sulfo-Succinimidyl Succinate | Sulfonated N-Hydroxysuccinimide ester | Increased water solubility compared to NHS esters, allowing for reactions in purely aqueous buffers without organic co-solvents.[18][19] |
| Aldehydes | m-PEG-Propionaldehyde | Aldehyde | Reacts with primary amines via reductive amination, can be more specific for the N-terminus at controlled pH (5-8).[1][20][21] |
Key Differences:
-
Reactivity and Stability: NHS esters are highly reactive but also prone to hydrolysis in aqueous solutions. Sulfo-NHS esters offer improved water solubility and stability. Aldehyde-reactive PEGs require a reducing agent and the reaction kinetics are generally slower, which can allow for greater control.[18][22]
-
Specificity: While NHS and Sulfo-NHS esters react with all accessible primary amines (lysine residues and the N-terminus), aldehyde-reactive PEGs can be directed to preferentially react with the N-terminal amine under specific pH conditions due to its lower pKa.[1][23]
Visualizing Experimental Workflows
Caption: Comparison of amine-reactive PEGylation chemistries.
Conclusion
The choice of analytical method for determining the degree of PEGylation with this compound depends on the specific requirements of the analysis. MALDI-TOF MS offers high-resolution mass information and is ideal for confirming the discrete nature of the PEGylation. SEC-MALS is invaluable for its ability to detect and quantify aggregates alongside the PEGylated species. ¹H NMR provides a non-destructive method for determining the average degree of PEGylation, while colorimetric assays offer a simple, high-throughput, albeit indirect, assessment. For a comprehensive characterization, a combination of these methods is often employed. The use of a discrete PEG reagent like this compound simplifies the analysis by providing predictable mass additions, thereby enhancing the accuracy and reliability of all the discussed analytical techniques.
References
- 1. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 2. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 11. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wyatt.com [wyatt.com]
- 14. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. interchim.fr [interchim.fr]
- 20. Activated PEGs for N-terminal PEGylation from JenKem Technology [jenkemusa.com]
- 21. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 22. creativepegworks.com [creativepegworks.com]
- 23. interchim.fr [interchim.fr]
A Comparative Guide to Acid-PEG4-mono-methyl ester and Other PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and PROTACs. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of Acid-PEG4-mono-methyl ester with other commonly employed PEG linkers, supported by established chemical principles and experimental considerations.
Introduction to this compound
This compound is a heterobifunctional PEG linker characterized by a discrete chain of four ethylene (B1197577) glycol units.[1] Its defining feature is the presence of two distinct terminal functional groups: a carboxylic acid (-COOH) and a methyl ester (-COOCH₃). This unique architecture enables a stepwise and controlled, or orthogonal, conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the methyl ester serves as a stable protecting group for a second carboxylic acid functionality. This allows for the sequential attachment of two different molecular entities, a crucial capability in the synthesis of complex bioconjugates.[1]
Comparison of Key Performance Characteristics
The choice of a PEG linker significantly influences the performance of the resulting bioconjugate. This section compares this compound to other PEG linkers based on several key parameters.
| Feature | This compound | Acid-PEG-tert-butyl ester | NHS-ester-PEG-linker | Maleimide-PEG-linker |
| Functionality | Heterobifunctional (Carboxylic Acid & Methyl Ester) | Heterobifunctional (Carboxylic Acid & t-butyl Ester) | Often Homobifunctional or Heterobifunctional with another reactive group | Heterobifunctional (Maleimide & another reactive group) |
| Primary Reaction | Amide bond formation (from carboxylic acid) | Amide bond formation (from carboxylic acid) | Amide bond formation with primary amines | Thioether bond formation with sulfhydryl groups |
| Orthogonal Chemistry | Yes, methyl ester is a stable protecting group | Yes, t-butyl ester is a stable protecting group | Limited, NHS esters are highly reactive | Yes, maleimide (B117702) reactivity is specific to thiols |
| Deprotection/Cleavage | Saponification (e.g., NaOH, LiOH) for methyl ester | Acidic conditions (e.g., TFA) for t-butyl ester | Hydrolysis of NHS ester (pH-dependent) | Michael addition is generally stable |
| Stability of Linker | Methyl ester is relatively stable to hydrolysis | t-butyl ester is stable under neutral and basic conditions | NHS ester is susceptible to hydrolysis, especially at higher pH[2] | Maleimide ring can undergo hydrolysis |
| Conjugation pH | Amide coupling typically at pH 4.5-7.2 for activation, 7.2-8.5 for coupling | Amide coupling typically at pH 4.5-7.2 for activation, 7.2-8.5 for coupling | pH 7-9 for reaction with primary amines[2] | pH 6.5-7.5 for reaction with thiols |
Data Presentation: Hydrolytic Stability of Ester-Based Linkers
The stability of the ester linkage is a critical factor in the design of drug-linker conjugates, as premature cleavage can lead to off-target toxicity. The following table summarizes the relative hydrolytic stability of different ester types, which can inform the choice of protecting group in a PEG linker.
| Ester Type | Relative Hydrolysis Rate | Conditions for Cleavage | Key Considerations |
| Methyl Ester | Relatively Slow | Basic conditions (saponification) | Offers good stability under physiological conditions. |
| Ethyl Ester | Faster than Methyl Ester | Basic conditions (saponification) | Less stable than methyl esters in plasma. |
| tert-Butyl Ester | Very Slow | Acidic conditions (e.g., TFA) | Highly stable at physiological pH; allows for orthogonal deprotection. |
| N-Hydroxysuccinimide (NHS) Ester | Fast | Spontaneous hydrolysis, accelerated by increasing pH | Designed for reactivity, not stability; used for immediate conjugation.[2] |
This table is a qualitative summary based on established principles of ester hydrolysis. Specific rates are context-dependent.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for stepwise conjugation using this compound.
Caption: Comparison of deprotection methods for methyl vs. t-butyl esters.
Experimental Protocols
Protocol 1: Stepwise Conjugation of a Small Molecule Drug and an Antibody using this compound
Objective: To conjugate a small molecule drug containing a primary amine to an antibody via this compound.
Materials:
-
Small molecule drug with a primary amine.
-
This compound.
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF).
-
Lithium hydroxide (B78521) (LiOH).
-
Hydrochloric acid (HCl).
-
Size-exclusion chromatography (SEC) column.
Procedure:
Part A: Conjugation of the Drug to the Linker
-
Dissolve the small molecule drug and a 1.2-fold molar excess of this compound in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-PEG4-mono-methyl ester conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain a solid product.
Part B: Deprotection of the Methyl Ester
-
Dissolve the purified drug-PEG4-mono-methyl ester in a mixture of THF and water (3:1).
-
Add a 5-fold molar excess of LiOH.
-
Stir the mixture at room temperature for 2 hours, monitoring by LC-MS.
-
Once deprotection is complete, neutralize the reaction with 1M HCl to pH 7.0.
-
Extract the drug-PEG4-acid with a suitable organic solvent and dry under vacuum.
Part C: Conjugation of the Drug-Linker to the Antibody
-
Dissolve the drug-PEG4-acid in a minimal amount of DMSO.
-
Activate the carboxylic acid by reacting with a 1.5-fold molar excess of EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
Add the activated drug-linker solution to the antibody solution (in PBS, pH 7.4) at a desired molar ratio (e.g., 10:1 linker to antibody).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Purify the resulting antibody-drug conjugate (ADC) using a size-exclusion chromatography column to remove excess drug-linker and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Comparative Analysis of Linker Stability in Plasma
Objective: To compare the stability of ADCs prepared with different ester-based linkers in human plasma.
Materials:
-
ADCs prepared with different linkers (e.g., methyl ester, ethyl ester, t-butyl ester terminated linkers).
-
Human plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
LC-MS/MS system.
Procedure:
-
Dilute the ADC samples to a final concentration of 1 mg/mL in pre-warmed human plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of each sample.
-
Immediately quench any enzymatic activity by adding an excess of cold acetonitrile.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any released drug-linker or free drug.
-
Calculate the half-life of each ADC in plasma.
Conclusion
This compound offers a valuable tool for the construction of complex bioconjugates due to its heterobifunctional nature, which allows for controlled, stepwise conjugation. The methyl ester provides a stable protecting group that can be removed under basic conditions, offering an orthogonal strategy to the acid-labile t-butyl ester. The choice between these and other linkers will depend on the specific requirements of the application, including the chemical nature of the molecules to be conjugated, the desired stability of the final product, and the overall synthetic strategy. The experimental protocols provided herein offer a framework for the practical application and comparative evaluation of these important bioconjugation reagents.
References
The Balancing Act of Stealth and Specificity: A Comparative Guide to Acid-PEG4-mono-methyl Ester and Longer PEG Chain Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in drug delivery systems is a critical decision that significantly impacts a therapeutic's efficacy, safety, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) linkers, prized for their ability to improve solubility and prolong circulation, are a cornerstone of modern drug development. This guide provides an objective comparison between the short-chain Acid-PEG4-mono-methyl ester and its longer PEG chain counterparts, supported by experimental data, to inform the rational design of next-generation drug delivery systems.
The core function of a PEG linker is to act as a hydrophilic spacer, connecting a therapeutic payload—be it a small molecule, peptide, or protein—to a carrier or targeting moiety. The length of this PEG chain is a pivotal parameter, influencing a delicate balance between desired properties like enhanced stability and circulation time, and potential drawbacks such as reduced bioactivity and unforeseen immunological responses.[1][2]
Physicochemical and Pharmacokinetic Properties: A Tale of Two Chains
The fundamental difference between a short-chain linker like this compound and longer PEG chains lies in their physicochemical properties, which in turn dictate their in vivo behavior. This compound is a heterobifunctional linker, featuring a carboxylic acid for conjugation to amine-containing molecules and a protected methyl ester, allowing for stepwise or orthogonal conjugation strategies.[3] Its short, discrete PEG4 chain enhances solubility and provides a flexible spacer with minimal steric hindrance.[3]
Longer PEG chains, ranging from several to hundreds of ethylene (B1197577) glycol units, offer a more pronounced "stealth" effect. This is due to the formation of a hydration shell around the drug conjugate, which shields it from enzymatic degradation and recognition by the reticuloendothelial system (RES), thereby reducing clearance and extending circulation half-life.[4][5] However, this increased hydrodynamic radius can also impede the drug's access to its target site and, in some cases, trigger the production of anti-PEG antibodies.[2][6]
Quantitative Comparison of Key Performance Parameters
The following tables summarize quantitative data from various studies, comparing the impact of PEG linker length on critical performance metrics across different drug delivery platforms.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Molecule Type | Key Pharmacokinetic Finding | Reference |
| None | Affibody-Drug Conjugate | Half-life of 19.6 minutes. | [7] |
| 4 kDa | Affibody-Drug Conjugate | 2.5-fold increase in half-life compared to no PEG. | [7] |
| 10 kDa | Affibody-Drug Conjugate | 11.2-fold increase in half-life compared to no PEG. | [7] |
| Short (e.g., PEG8) | Trastuzumab (Antibody) | Faster blood clearance compared to the non-PEGylated counterpart. | [7] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | ADC Platform | IC50 (nM) | Reference |
| No PEG | Affibody-MMAE | ~5 | [8] |
| 4 kDa | Affibody-MMAE | 31.9 | [8] |
| 10 kDa | Affibody-MMAE | 111.3 | [8] |
Table 3: Effect of PEG Linker Length on Nanoparticle Drug Delivery
| PEG Linker Length | Nanoparticle System | Key Finding | Reference |
| 2 kDa, 5 kDa, 10 kDa | Methotrexate-loaded Chitosan Nanoparticles | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [7][9] |
| 2 kDa vs. 5 kDa vs. 10 kDa | Folate-conjugated Liposomes | In vivo tumor accumulation significantly increased with longer PEG linkers. | [10] |
| 500-700 Da (Short) vs. 2 kDa (Long) | lPEI/DNA Nanoparticles | Short PEG grafts resulted in significantly higher in vitro transfection efficiency. | [8][11] |
Table 4: Impact of PEG Linker Length on Peptide and Small Molecule Conjugate Properties
| PEG Linker Length | Conjugate Type | Key Finding | Reference |
| PEG2, PEG3, PEG4, PEG6 | ⁶⁸Ga-NOTA-Bombesin (Peptide) | Shorter PEG linkers (PEG2, PEG3) showed higher receptor binding affinity (lower IC50). | [12] |
| 2-30 kDa | Polyacridine Peptide-DNA Polyplex | 30 kDa PEG maximally blocked liver uptake and resulted in a long circulatory half-life. | [13] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and replication of findings. Below are representative protocols for key experiments in the evaluation of PEGylated drug delivery systems.
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a therapeutic molecule.
Materials:
-
This compound
-
Amine-containing therapeutic molecule (e.g., peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.[14]
-
Activation of this compound: In a reaction vessel, dissolve this compound in Activation Buffer. Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[14] Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Dissolve the amine-containing molecule in Coupling Buffer. Add the activated Acid-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio of the activated linker to the molecule should be optimized, with a starting point of 10-20 fold molar excess.[14][15]
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[14]
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry and SDS-PAGE (for protein/peptide conjugates).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of PEGylated compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PEGylated compounds (with varying PEG lengths) and non-PEGylated control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the PEGylated compounds and controls for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines the determination of the pharmacokinetic profile of PEGylated compounds in an animal model.
Materials:
-
PEGylated compounds and non-PEGylated control
-
Animal model (e.g., mice or rats)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the compound in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the PEGylated compound or control to a cohort of animals.[15]
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[15]
-
Plasma Preparation: Process the blood samples to obtain plasma.[15]
-
Quantification: Quantify the concentration of the compound in the plasma samples using a validated analytical method.[15]
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[15]
Visualizing Workflows and Pathways
Experimental Workflow for Comparing PEG Linker Lengths
The selection of an optimal PEG linker is an empirical process that involves a systematic evaluation of various candidates. The following workflow illustrates the key steps in this process.
EGFR Signaling Pathway and the Influence of PEGylation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Targeted therapies, such as small molecule inhibitors and antibody-drug conjugates, aim to block this pathway. The length of a PEG linker on such a therapeutic can influence its interaction with the EGFR and downstream signaling. For instance, a longer PEG chain might create steric hindrance, potentially reducing the binding affinity of the inhibitor to the receptor's ATP-binding pocket.[6][16]
Conclusion: No One-Size-Fits-All Solution
The choice between this compound and longer PEG chain linkers is highly dependent on the specific application and the desired therapeutic outcome.
-
This compound and other short-chain linkers are advantageous when a compact conjugate is desired, minimizing potential steric hindrance and preserving the binding affinity of the therapeutic payload, which can be crucial for small molecule inhibitors and peptides targeting specific receptors.[12]
-
Longer PEG chain linkers are generally preferred for enhancing the pharmacokinetic properties of larger molecules like antibodies and nanoparticles, leading to prolonged circulation and increased exposure at the target site.[7][9] However, this often comes at the cost of reduced in vitro potency, and the potential for immunogenicity must be carefully considered.[2][8]
Ultimately, the optimal PEG linker length must be determined empirically through a systematic evaluation of a range of linker lengths, as outlined in the experimental workflow. By carefully considering the trade-offs between pharmacokinetics, in vitro activity, and potential immunogenicity, researchers can rationally design more effective and safer drug delivery systems.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Length of PEG Grafts on lPEI/DNA Nanoparticles for Efficient in Vivo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation: Alternatives to Acid-PEG4-mono-methyl Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. Acid-PEG4-mono-methyl ester, which requires activation of its carboxylic acid group for reaction with primary amines, is a commonly used linker. However, a variety of alternative strategies exist, each offering distinct advantages in terms of reaction efficiency, specificity, stability of the resulting conjugate, and overall impact on the biomolecule's function. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data to inform the selection of the optimal bioconjugation chemistry for your specific application.
Performance Comparison of Bioconjugation Chemistries
The choice of a bioconjugation strategy is a multifactorial decision that balances reaction efficiency, the stability of the formed bond, and the functional impact on the biomolecule. Below is a summary of key performance indicators for amine-reactive, thiol-reactive, and click chemistry-based linkers.
| Linker/Chemistry | Target Functional Group | Bond Formed | Typical Efficiency/Yield | Bond Stability | Key Considerations |
| Acid-PEG (EDC/NHS mediated) | Primary Amines (-NH₂) | Amide | Modest (can be variable, 50-80% reported)[1] | High | pH-sensitive (optimal activation ~pH 4.5-7.2, conjugation ~pH 7-8); susceptible to hydrolysis of activated ester.[2][3] |
| NHS Ester-PEG | Primary Amines (-NH₂) | Amide | High (>90% in some systems) | High | Less prone to side reactions than EDC/NHS; susceptible to hydrolysis, especially at higher pH.[4] |
| Maleimide-PEG | Thiols (-SH) | Thioether | High (>90%)[1] | High, but can undergo retro-Michael addition, especially in the presence of other thiols.[5] | Highly selective for thiols at pH 6.5-7.5; reaction with amines can occur at pH > 7.5.[6] |
| Haloacetyl-PEG (e.g., Iodoacetyl) | Thiols (-SH) | Thioether | High | Very High | Slower reaction rate than maleimides; can react with other nucleophiles at higher pH. |
| Pyridyl Disulfide-PEG | Thiols (-SH) | Disulfide | High | Reversible (cleavable by reducing agents) | Useful for applications requiring payload release under reducing conditions. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, Alkynes | Triazole | Very High (often quantitative)[7] | Very High | Requires a copper catalyst which can be cytotoxic, but ligands can mitigate this; very fast reaction kinetics.[7][8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides, Strained Alkynes (e.g., DBCO, BCN) | Triazole | High (can be quantitative)[7] | Very High | Copper-free and highly biocompatible, ideal for in vivo applications; generally slower kinetics than CuAAC.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are representative protocols for the key chemistries discussed.
Protocol 1: Amine-Reactive Conjugation using this compound (EDC/NHS Chemistry)
This protocol describes the activation of a carboxylic acid-terminated PEG linker and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.
-
Prepare the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the Acid-PEG4 linker.[9]
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.[9]
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated linker solution to the biomolecule solution. A 10-20 fold molar excess of the linker to the biomolecule is a common starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC), equilibrating with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the conjugated molecule if it has a chromophore.
-
Further characterization can be performed using HPLC, mass spectrometry, or SDS-PAGE.
-
Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.
Materials:
-
Maleimide-PEG4 derivative
-
Thiol-containing biomolecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP) if disulfide bonds need to be reduced
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in a degassed buffer at pH 6.5-7.5. The buffer should be free of other thiol-containing compounds.
-
If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of the Maleimide-PEG4 linker (e.g., 10 mM) in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the maleimide-PEG4 stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of the linker.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the maleimide (B117702) derivative is light-sensitive.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., free cysteine) in a 2-5 fold molar excess relative to the initial amount of maleimide linker to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or SEC to remove excess linker and quenching reagent.
-
-
Characterization:
-
Determine the conjugation efficiency by quantifying the number of free thiols before and after the reaction using Ellman's reagent.
-
Analyze the conjugate by HPLC, mass spectrometry, or SDS-PAGE.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule with an alkyne-containing PEG linker using a copper(I) catalyst.
Materials:
-
Azide-modified biomolecule
-
Alkyne-PEG4 linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-modified biomolecule and alkyne-PEG4 linker in the reaction buffer or a minimal amount of DMSO if solubility is an issue.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water), and the ligand (e.g., 50 mM in water or DMSO).
-
-
Catalyst Premix:
-
In a separate tube, combine the CuSO₄ and ligand stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes to form the copper-ligand complex.[10]
-
-
Conjugation Reaction:
-
To the azide-modified biomolecule solution, add the alkyne-PEG4 linker to a final concentration of 2-10 fold molar excess.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can often be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using a desalting column or SEC to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Analyze the conjugate by HPLC, mass spectrometry, or SDS-PAGE to confirm conjugation and determine the yield.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-modified biomolecule with a strained alkyne-PEG linker (e.g., DBCO-PEG4).
Materials:
-
Azide-modified biomolecule
-
DBCO-PEG4 linker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of the DBCO-PEG4 linker in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the DBCO-PEG4 stock solution to the azide-modified biomolecule solution to achieve a 2-10 fold molar excess of the linker.
-
Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using a desalting column or SEC to remove the excess DBCO-PEG4 linker.
-
-
Characterization:
-
Analyze the conjugate by HPLC, mass spectrometry, or SDS-PAGE to confirm successful conjugation.
-
Visualizing Bioconjugation Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in different bioconjugation strategies.
Caption: General workflows for common bioconjugation strategies.
Caption: Decision tree for selecting a bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
comparative analysis of different crosslinkers for PROTAC synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects them. The linker is not merely a spacer but an active and critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of different crosslinkers used in PROTAC synthesis, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker orchestrates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1] The linker's length, composition, and rigidity are key determinants of a PROTAC's overall success.[5][6]
Comparative Analysis of Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and "clickable" linkers, each with distinct characteristics that influence the PROTAC's performance.[1]
Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains
Alkyl and polyethylene glycol (PEG) chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.[5][][8]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[4] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[4]
-
PEG Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which enhance the hydrophilicity and solubility of PROTACs.[4][9] They are biocompatible and allow for versatile chemical modifications.[4] However, they may exhibit reduced metabolic stability compared to alkyl chains.[4]
Rigid Linkers
To overcome the limitations of flexible linkers, researchers are increasingly utilizing more rigid designs to improve potency, selectivity, and drug-like properties.[1]
-
Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, potentially pre-organizing the PROTAC for favorable ternary complex formation.[2][8] These structures can also enhance water solubility and metabolic stability.[4][10]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[2] Triazole moieties are metabolically stable and can reduce oxidative degradation.[4]
"Clickable" Linkers
The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[] This approach allows for the rapid and efficient joining of a warhead-alkyne and an E3 ligase ligand-azide (or vice versa), facilitating the exploration of diverse linker lengths, compositions, and attachment points.[5][]
Data Presentation: Comparative Performance of Different Linkers
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1] The following tables summarize experimental data comparing the performance of different linker types.
| Linker Type | Target Protein | E3 Ligase | Linker Composition/Length | DC50 | Dmax (%) | Reference |
| Alkyl | BRD4 | CRBN | C10 alkyl chain | 15 nM | >90 | [5] |
| PEG | BRD4 | CRBN | 4 PEG units | 5 nM | >95 | [5] |
| Rigid (Piperazine) | AR | VHL | Piperazine-containing | <1 nM | >90 | [5] |
| Clickable (Triazole) | BRD4 | VHL | Triazole with PEG4 | 2.5 nM | ~90 | [5] |
| Linker Type | Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Efficacy | Reference |
| Alkyl/Ether | TBK1 | VHL | < 12 | No degradation | [5] |
| Alkyl/Ether | TBK1 | VHL | 12-29 | Submicromolar DC50 | [5] |
| PEG | ERα | VHL | 9 | Moderate | |
| PEG | ERα | VHL | 16 | Optimal | |
| PEG | ERα | VHL | 21 | Reduced |
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities to determine the extent of protein degradation.[11]
In-Cell Ubiquitination Assay
This assay confirms that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding the target protein and tagged ubiquitin. Treat the transfected cells with the PROTAC.[1]
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[1]
-
Western Blotting for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.[1]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: The logical relationship between linker properties and PROTAC performance.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success.[1] While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing trend towards the use of rigid and clickable linkers to enhance potency, selectivity, and drug-like properties.[1][5] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1][2] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Amide Bond Formation with Acid-PEG4-mono-methyl ester
For researchers, scientists, and drug development professionals, the covalent modification of molecules through PEGylation is a cornerstone technique for enhancing the therapeutic properties of peptides, proteins, and small-molecule drugs. The formation of a stable amide bond between a carboxylated polyethylene (B3416737) glycol (PEG) linker, such as Acid-PEG4-mono-methyl ester, and a primary amine on a target molecule is a critical step in this process. This guide provides an objective comparison of common coupling reagents used for this transformation, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Amide Coupling Reagents
The successful formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group.[1] Several classes of coupling reagents have been developed to achieve this with high efficiency. Here, we compare three of the most widely used types of reagents: a carbodiimide (B86325) (EDC/NHS), a phosphonium (B103445) salt (PyBOP), and an aminium/uronium salt (HATU).
| Feature | EDC/NHS | PyBOP | HATU |
| Reagent Class | Carbodiimide | Phosphonium Salt | Aminium/Uronium Salt |
| Typical Reaction Time | 1-4 hours | 30-120 minutes[2] | 5-60 minutes[3] |
| Coupling Efficiency | Good to High | High[4] | Very High, especially for hindered amines[3] |
| Byproducts | Water-soluble urea | Tris(pyrrolidino)phosphine oxide | Tetramethylurea, HOAt |
| Advantages | - Cost-effective- Water-soluble byproducts are easily removed- Well-established protocols | - Low racemization- Rapid reaction times- Avoids carcinogenic byproducts of older phosphonium reagents (e.g., BOP)[2][5] | - Highest reactivity and efficiency, especially for difficult couplings- Low racemization[3] |
| Disadvantages | - O-acylisourea intermediate can be unstable and prone to hydrolysis- Can be less effective for sterically hindered substrates | - More expensive than EDC/NHS- Byproducts can sometimes be difficult to remove | - Most expensive option- Potential for side reaction (guanidinylation) if used in excess[5] |
Note: The quantitative data on reaction times and efficiency are derived from studies on peptide synthesis and may vary depending on the specific substrates and reaction conditions used for PEGylation.
Experimental Protocols
Below are detailed methodologies for amide bond formation using this compound with the three compared coupling reagents.
Protocol 1: Amide Coupling using EDC/NHS
This two-step protocol is widely used due to its simplicity and the stability of the NHS-ester intermediate.[3][6]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Conjugation to Amine:
-
Add the activated PEG-NHS ester solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the PEG linker is a common starting point.[7]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and reaction byproducts.
-
Protocol 2: Amide Coupling using PyBOP
PyBOP is known for its rapid and efficient couplings with low racemization.[2]
Materials:
-
This compound
-
Amine-containing molecule
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation and Coupling:
-
In a reaction vessel, dissolve the amine-containing molecule in the anhydrous solvent.
-
In a separate vial, dissolve this compound (1.2 equivalents) and PyBOP (1.2 equivalents) in the solvent.[8]
-
Add DIPEA (3 equivalents) to the acid/PyBOP mixture to act as a base.
-
Immediately add this activation mixture to the solution of the amine-containing molecule.
-
Stir the reaction at room temperature for 30-120 minutes. Monitor the reaction progress by HPLC or LC-MS.[2]
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild acid.
-
Purify the conjugate using reverse-phase HPLC.
-
Protocol 3: Amide Coupling using HATU
HATU is one of the most powerful coupling reagents, ideal for challenging or sterically hindered couplings.[3][9]
Materials:
-
This compound
-
Amine-containing molecule
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
DIPEA or 2,4,6-collidine
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Activation and Coupling:
-
Dissolve the amine-containing molecule in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.5-2 equivalents) and HATU (1.5-2 equivalents) in DMF.[3]
-
Add DIPEA (3-4 equivalents) to the acid/HATU mixture. A brief pre-activation of a few minutes is often beneficial.
-
Add the activated solution to the amine-containing molecule.
-
Stir the reaction at room temperature for 5-60 minutes. Monitor the reaction progress by HPLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild acid.
-
Purify the conjugate using reverse-phase HPLC.
-
Validation of Amide Bond Formation
Confirming the successful formation of the amide bond and the purity of the final conjugate is crucial. A combination of analytical techniques is typically employed.
| Analytical Technique | Purpose | Expected Outcome for Successful Conjugation |
| HPLC (High-Performance Liquid Chromatography) | - Monitor reaction progress- Assess purity of the final product- Separate starting materials, product, and byproducts | - Appearance of a new peak corresponding to the higher molecular weight conjugate- Disappearance or reduction of the starting material peaks |
| Mass Spectrometry (MS) | - Confirm the molecular weight of the conjugate- Identify the product and any byproducts | - Detection of a mass peak corresponding to the calculated molecular weight of the PEGylated product |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | - Provide detailed structural information of the final product- Confirm the formation of the amide bond | - Appearance of characteristic amide proton signals in the 1H NMR spectrum- Shifts in the signals of atoms adjacent to the newly formed amide bond |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | - Confirm the formation of the amide functional group | - Disappearance of the broad O-H stretch from the carboxylic acid- Appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands[10] |
Mandatory Visualizations
Caption: Workflow for synthesis and validation of a PEGylated product.
Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation.[]
Caption: Reaction mechanism for HATU-mediated amide bond formation.[9]
Caption: Reaction mechanism for PyBOP-mediated amide bond formation.[8]
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. interchim.fr [interchim.fr]
The Versatility of Acid-PEG4-mono-methyl Ester in Bioconjugation: A Comparative Guide
In the landscape of modern drug development and biomedical research, the precise linking of molecules is paramount to creating effective targeted therapies, diagnostics, and research tools. Among the vast array of chemical linkers available, Acid-PEG4-mono-methyl ester has emerged as a versatile and widely used building block. Its defined, short polyethylene (B3416737) glycol (PEG) chain offers a balance of hydrophilicity and spacer length, making it a valuable component in the design of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and for the modification of peptides and nanoparticles.
This guide provides a comparative analysis of this compound against other linking alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their bioconjugation strategies.
Performance Comparison: this compound vs. Alternatives
The choice of a linker can significantly impact the solubility, stability, pharmacokinetics, and efficacy of a bioconjugate.[1] this compound, as a non-cleavable, flexible linker, offers distinct advantages and disadvantages when compared to other linker types.
In Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, and its properties are critical to the ADC's therapeutic window.[2] The length of the PEG chain is a key determinant of an ADC's behavior.[2]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Activity
| Linker Type | Relative Plasma Clearance | In Vitro Cytotoxicity (Relative to no PEG) | Key Characteristics |
| No PEG Linker | High | 1x | Hydrophobic payloads can lead to aggregation and rapid clearance. |
| This compound | Moderate | ~4.5-fold reduction | Provides a balance of hydrophilicity and size, improving solubility and circulation time compared to no PEG.[3] |
| Longer PEG Linkers (e.g., PEG8, PEG12) | Low | ~22-fold reduction (for 10 kDa PEG) | Further increases circulation half-life and solubility, but may lead to reduced potency due to steric hindrance.[3] |
| Cleavable Linkers (e.g., Hydrazone, Disulfide) | Variable | High (upon cleavage) | Designed for controlled drug release at the target site, but can be susceptible to premature cleavage in circulation.[4] |
| Non-cleavable Linkers (e.g., Thioether) | Low | Moderate (requires lysosomal degradation) | Generally more stable in plasma, leading to a better therapeutic index in some cases.[5] |
In PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and composition are crucial for the formation of a stable and productive ternary complex.[6]
Table 2: Comparison of Linker Types in PROTAC Performance
| Linker Type | Typical DC50 (Degradation Potency) | Typical Dmax (Maximal Degradation) | Key Characteristics |
| Alkyl Chains | Variable | Variable | Hydrophobic, can impact solubility but offer high conformational flexibility.[6] |
| This compound | Often potent (low nM to µM) | High (>80%) | Enhances solubility and can adopt folded conformations that may improve cell permeability.[7] |
| Rigid Linkers (e.g., Piperazine, Triazole) | Can be highly potent | High | Reduced flexibility can lead to more defined ternary complex geometry and potentially higher potency and selectivity.[8] |
In Peptide and Nanoparticle Modification
PEGylation of peptides and nanoparticles is a common strategy to improve their therapeutic properties.
Table 3: Effect of PEG4 Modification on Peptides and Nanoparticles
| Application | Parameter | Unmodified | Modified with PEG4 Linker |
| Peptide Therapeutics | Half-life | Short (minutes to hours) | Significantly prolonged due to reduced renal clearance and proteolytic degradation.[9][10] |
| Biological Activity | High | May be slightly reduced due to steric hindrance, but often compensated by improved pharmacokinetics.[11] | |
| Nanoparticle Formulations | Stability | Prone to aggregation | Increased colloidal stability due to steric hindrance and reduced opsonization.[12] |
| Zeta Potential | Dependent on core material | Generally shifted towards neutral as the PEG layer shields the surface charge.[13][14] | |
| Size (Hydrodynamic Diameter) | Smaller | Increased due to the PEG corona.[13] |
Experimental Protocols
The primary method for conjugating this compound to biomolecules containing primary amines (e.g., lysine (B10760008) residues in proteins, amine-functionalized nanoparticles) is through the formation of a stable amide bond, typically via EDC/NHS chemistry.
Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein
This two-step, one-pot protocol is widely used for bioconjugation.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous organic solvent like DMSO or DMF.
-
Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 2-5 mg/mL). If the protein buffer contains primary amines (e.g., Tris), it must be exchanged into the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vial, add the desired molar excess of this compound to the protein solution.
-
Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution. A 10 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Visualizing the Process
Diagrams created using Graphviz (DOT language) can help illustrate the experimental workflows and underlying mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acid-PEG4-mono-methyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Acid-PEG4-mono-methyl ester, a hydrophilic linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
While this compound is not classified as acutely hazardous, it is designated as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper waste management protocols are essential. This document provides step-by-step guidance for its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard and Precautionary Data
The following table summarizes key hazard and precautionary information for this compound.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | P501 |
Description of Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash. All waste containing this chemical must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and store all waste streams containing this compound for proper disposal.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste labels (provided by your institution's EHS)
-
Personal Protective Equipment (PPE)
Procedure:
-
Obtain a Designated Waste Container: Contact your EHS department to obtain a suitable and properly labeled hazardous waste container.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound") and any other components of the waste mixture with their approximate percentages.
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, gloves, and paper towels, in a designated, leak-proof container lined with a plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Unused/Expired Chemical: The original container with unused or expired this compound should be treated as hazardous waste. Ensure the container is securely sealed and properly labeled.
-
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains, heat sources, and incompatible materials. Secondary containment is recommended for liquid waste containers.
-
Arrange for Disposal: Once the waste container is full (typically 90% capacity), or if it has been in storage for a period defined by your institutional policy (often not exceeding one year), arrange for a pickup by your EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Cleanup Protocol
In the event of a small spill of this compound:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Wear Appropriate PPE: Ensure you are wearing the necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill:
-
For a solid spill: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite (B1170534) or sand) to avoid creating dust. Carefully sweep the material into a designated hazardous waste container.
-
For a liquid spill: Absorb the spill with inert, non-combustible material (e.g., absorbent pads).
-
-
Collect Waste: Collect the contaminated absorbent material into a hazardous waste container and label it accordingly.
-
Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Wash the area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
